2,4,6-Tricyclohexyl-1,3,5-trioxane
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H36O3 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2,4,6-tricyclohexyl-1,3,5-trioxane |
InChI |
InChI=1S/C21H36O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h16-21H,1-15H2 |
InChI Key |
MVDCFRCBNYLINX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2OC(OC(O2)C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4,6-Tricyclohexyl-1,3,5-trioxane from Cyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,6-tricyclohexyl-1,3,5-trioxane, a cyclic trimer of cyclohexanecarbaldehyde. This compound belongs to the class of 1,3,5-trioxanes, which have applications in various fields, including as intermediates in organic synthesis. The core of this guide focuses on the acid-catalyzed cyclotrimerization of cyclohexanecarbaldehyde, presenting quantitative data, detailed experimental protocols, and a mechanistic illustration.
Core Synthesis: Acid-Catalyzed Cyclotrimerization
The primary and most direct method for synthesizing this compound is the acid-catalyzed cyclotrimerization of three molecules of cyclohexanecarbaldehyde. This reaction involves the formation of a stable six-membered ring containing three oxygen atoms and three carbon atoms, each bearing a cyclohexyl substituent.
Quantitative Data Summary
The following table summarizes the key quantitative data from a reported successful synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Cyclohexanecarbaldehyde | [1] |
| Catalyst | p-Toluenesulfonic acid monohydrate (PTSA·H₂O) | [1] |
| Solvent | Benzene | [1] |
| Reactant Moles | 17.8 mmol | [1] |
| Catalyst Moles | 1.05 mmol | [1] |
| Solvent Volume | 20 ml | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Product Yield | 76% | [1] |
| Melting Point | 435 K (162 °C) | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on the literature.[1]
Materials:
-
Cyclohexanecarbaldehyde (2.0 g, 17.8 mmol)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.200 g, 1.05 mmol)
-
Benzene (20 ml)
-
Acetone
-
Water
-
Ethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Refrigerator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 g (17.8 mmol) of cyclohexanecarbaldehyde in 20 ml of benzene.
-
Catalyst Addition: To this solution, add 0.200 g (1.05 mmol) of p-toluenesulfonic acid monohydrate.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours with continuous stirring.
-
Crystallization: After 6 hours, cool the reaction mixture and then place it in a refrigerator overnight to allow for the precipitation of the solid product.
-
Isolation of Trimeric Complex: Separate the solid trimeric complex by filtration and dry the collected solid.
-
Purification:
-
Prepare a 3:1 acetone-water solution (20 ml).
-
Add 0.20 g (1.05 mmol) of PTSA·H₂O to the acetone-water solution.
-
To this acidic solution, add the previously separated trimeric complex (0.500 g, 2.23 mmol).
-
Stir the mixture for 5 minutes.
-
Filter the solid and dry it.
-
-
Recrystallization: Recrystallize the purified product from ethyl ether to obtain colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
Reaction Mechanism and Visualization
The synthesis of this compound proceeds via an acid-catalyzed nucleophilic addition mechanism. The catalyst, typically a Brønsted acid like PTSA, protonates the carbonyl oxygen of a cyclohexanecarbaldehyde molecule, increasing the electrophilicity of the carbonyl carbon. A second molecule of the aldehyde then acts as a nucleophile, attacking the protonated carbonyl carbon. This process repeats with a third aldehyde molecule, followed by intramolecular cyclization and loss of water to form the stable 1,3,5-trioxane ring.
Caption: Acid-catalyzed mechanism for the formation of this compound.
Alternative Catalysts and Methods
While p-toluenesulfonic acid is a commonly used and effective catalyst for this transformation, other acidic catalysts have been reported for the synthesis of 1,3,5-trioxanes from various aldehydes.[1] These include:
-
Acetonyltriphenylphosphonium bromide: This phosphonium salt can act as a catalyst for the formation of 1,3,5-trioxanes.[1]
-
Trimethylsilyl chloride (TMSCl): This reagent has been used as an efficient catalyst for the synthesis of 1,3,5-trioxanes from aldehydes.[1]
-
Ionic Liquids: Acidic ionic liquids have been employed as recyclable catalysts for the cyclotrimerization of aldehydes, often under solvent-free conditions.
-
Solid Acid Catalysts: Materials such as silica gel can also catalyze the formation of 2,4,6-trialkyl-1,3,5-trioxanes.
The choice of catalyst can influence reaction conditions, yields, and the ease of product purification. For instance, the use of solid-supported or recyclable catalysts aligns with green chemistry principles.
Conclusion
The synthesis of this compound from cyclohexanecarbaldehyde is a straightforward and efficient process, primarily achieved through acid-catalyzed cyclotrimerization. The use of p-toluenesulfonic acid in benzene under reflux provides a good yield of the desired product. This guide has provided the essential quantitative data, a detailed experimental protocol, and a mechanistic overview to aid researchers and scientists in the preparation of this and related 1,3,5-trioxane compounds. Further exploration of alternative and more environmentally benign catalysts could be a valuable area for future research and process development.
References
An In-depth Technical Guide to the Crystal Structure of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane, a stable trimer of cyclohexanecarbaldehyde. The information presented herein is based on a high-precision redetermination of its crystal structure, offering valuable data for researchers in the fields of organic chemistry, crystallography, and materials science.
Molecular Structure and Conformation
cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane, with the chemical formula C₂₁H₃₆O₃, consists of a central 1,3,5-trioxane ring substituted with three cyclohexyl groups.[1] The trioxane ring adopts a chair conformation.[1] All three cyclohexyl substituents are in a cis arrangement relative to this central ring, and each cyclohexyl ring also assumes a chair conformation.[1] The molecule possesses crystallographic 3m symmetry, with the asymmetric unit containing one-sixth of the molecule.[1]
Crystallographic Data
The crystal structure of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane has been determined with significant precision.[1] The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₁H₃₆O₃ |
| Molecular Weight | 336.50 |
| Crystal System | Hexagonal |
| Space Group | R3c |
| a (Å) | 11.8542 (3) |
| c (Å) | 7.9908 (3) |
| V (ų) | 972.44 (5) |
| Z | 2 |
| Radiation | Mo Kα |
| Temperature (K) | 298 |
| Crystal Size (mm) | 0.21 × 0.18 × 0.08 |
Table 1: Crystal data and structure refinement for cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.[1]
In the crystal structure, molecules are linked by weak C—H···O hydrogen bonds, forming chains along the[1] direction.[1]
Experimental Protocols
Synthesis of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane [1]
The synthesis of the title compound is achieved through the acid-catalyzed trimerization of cyclohexanecarbaldehyde.
-
A mixture of cyclohexanecarbaldehyde and a catalytic amount of toluene-4-sulfonic acid monohydrate (PTSA) is prepared.
-
The mixture is refluxed for 6 hours.
-
Following reflux, the mixture is cooled overnight in a refrigerator to allow for the formation of a solid trimeric complex.
-
The solid is separated and dried.
-
The crude product is then added to an acetone-water (3:1) solution containing PTSA and stirred for 5 minutes.
-
The resulting solid is filtered and dried.
-
Recrystallization from diethyl ether yields colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane with a yield of 76%.
Single-Crystal X-ray Diffraction [1]
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
-
Crystal Growth: Crystals suitable for X-ray diffraction were grown from a solution of the synthesized compound in diethyl ether.[1]
-
Data Collection: An Enraf–Nonius CAD-4 diffractometer was used for data collection.[1] A total of 1372 reflections were measured, resulting in 439 independent reflections.[1]
-
Structure Solution and Refinement: The structure was solved and refined to yield the precise crystallographic data presented in this guide.
Logical Workflow for Synthesis and Crystallization
The following diagram illustrates the experimental workflow for the synthesis and crystallization of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
Caption: Synthesis and purification workflow for cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
References
Thermal Stability of 2,4,6-Tricyclohexyl-1,3,5-trioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2,4,6-tricyclohexyl-1,3,5-trioxane. While direct experimental data on the thermal decomposition of this specific compound is limited in publicly accessible literature, this document synthesizes available information on the thermal behavior of the parent 1,3,5-trioxane ring system and analogous alkyl-substituted derivatives. This guide also presents detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to determine the precise thermal properties of this compound. The expected decomposition pathway is also discussed and visualized.
Introduction
This compound is a cyclic trimer of cyclohexanecarbaldehyde. The 1,3,5-trioxane core is a six-membered ring consisting of alternating oxygen and methylene units. The thermal stability of this class of compounds is of significant interest in various fields, including materials science and drug development, where they may be used as stable precursors or controlled-release sources of aldehydes. Understanding the thermal decomposition profile is critical for determining storage conditions, processing parameters, and potential degradation pathways.
The stability of the 1,3,5-trioxane ring is influenced by the nature of its substituents. Generally, alkyl groups are known to enhance the stability of the trioxane ring. However, bulky substituents such as cyclohexyl groups may introduce steric strain, which could potentially influence the decomposition temperature.
Physicochemical and Known Thermal Properties
The known physicochemical and thermal data for this compound and its parent compound, 1,3,5-trioxane, are summarized in Table 1. A significant data gap exists for the decomposition temperature of the tricyclohexyl derivative.
| Property | This compound | 1,3,5-Trioxane (Parent Compound) |
| Molecular Formula | C₂₁H₃₆O₃ | C₃H₆O₃ |
| Molecular Weight | 336.5 g/mol | 90.08 g/mol |
| Appearance | Colorless crystals | White crystalline solid |
| Melting Point | 162 °C (435 K) | 62 °C |
| Boiling Point | Not available | 115 °C |
| Decomposition Temperature | Not available | ~250 - 527 °C (523 - 800 K) |
Expected Thermal Decomposition Pathway
The thermal decomposition of 1,3,5-trioxane is a well-studied unimolecular reaction that yields three molecules of formaldehyde.[1] This decomposition proceeds via a concerted cycloreversion reaction.
By analogy, the primary thermal decomposition pathway for this compound is expected to be a retro-trimerization to yield three molecules of cyclohexanecarbaldehyde. This reaction is essentially the reverse of its acid-catalyzed synthesis.
References
Solubility Profile of 2,4,6-Tricyclohexyl-1,3,5-trioxane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of 2,4,6-Tricyclohexyl-1,3,5-trioxane in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility parameters.
Introduction to this compound
This compound is a cyclic trimer of cyclohexanecarbaldehyde. Its molecular structure, consisting of a central trioxane ring with three bulky cyclohexyl substituents, significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of common organic solvents. The information available is primarily qualitative, derived from synthetic procedures.
The following table summarizes the available qualitative solubility information for this compound.
| Solvent | Solubility | Temperature | Method of Observation | Reference |
| Ethyl Ether | Soluble | Not Specified | Recrystallization | [1] |
| Benzene | Soluble | Not Specified | Synthesis Reactant | [1] |
| Acetone/Water | Partially Soluble | Not Specified | Synthesis Workup | [1] |
Note: The term "Soluble" in this context indicates that the compound dissolves sufficiently in the solvent for the specified procedure (e.g., reaction or recrystallization) to be effective. "Partially Soluble" suggests limited dissolution. These are not quantitative measures.
Experimental Protocols for Solubility Determination
Given the limited availability of quantitative data, researchers may need to determine the solubility of this compound experimentally. The following section outlines a detailed methodology for this purpose.
Gravimetric Method for Isothermal Solubility Measurement
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent(s)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glassware (beakers, volumetric flasks, pipettes)
-
Vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator and then weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.
-
Calculation: The solubility can be calculated in various units, such as g/L, mg/mL, or mol/L.
Solubility (g/L) = (Mass of dissolved solute in g / Volume of solvent in L)
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
Conclusion
References
An In-depth Technical Guide to the Acid-Catalyzed Trimerization of Cyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed trimerization of cyclohexanecarbaldehyde, a chemical reaction that results in the formation of the stable cyclic trimer, 2,4,6-tricyclohexyl-1,3,5-trioxane. This document details the underlying reaction mechanism, provides a specific experimental protocol, and presents the available quantitative data.
Core Concepts: Reaction Mechanism
The acid-catalyzed trimerization of cyclohexanecarbaldehyde proceeds through a series of nucleophilic additions, ultimately forming a stable six-membered ring structure. The reaction is initiated by the protonation of the carbonyl oxygen of a cyclohexanecarbaldehyde molecule by an acid catalyst, such as p-toluenesulfonic acid (PTSA). This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
A second molecule of cyclohexanecarbaldehyde, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a hemiacetal intermediate. This process continues as a third cyclohexanecarbaldehyde molecule adds to the growing chain. The final ring-closing step occurs through an intramolecular nucleophilic attack, eliminating water and forming the stable 1,3,5-trioxane ring. The catalyst is regenerated at the end of the reaction cycle.
Caption: Acid-catalyzed trimerization mechanism of cyclohexanecarbaldehyde.
Experimental Protocols
A common and effective method for the synthesis of this compound utilizes p-toluenesulfonic acid monohydrate (PTSA·H₂O) as the catalyst in a benzene solvent.
Materials:
-
Cyclohexanecarbaldehyde
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
Benzene
-
Acetone
-
Water
-
Ethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanecarbaldehyde in benzene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reflux period, cool the reaction mixture overnight in a refrigerator to facilitate the precipitation of the solid product.
-
Separate the resulting solid trimer by filtration and dry the collected solid.
-
For further purification, the crude product can be recrystallized from ethyl ether.[1]
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the quantitative data from a reported synthesis of this compound.[1]
| Parameter | Value |
| Reactant | Cyclohexanecarbaldehyde |
| Mass of Reactant | 2.0 g |
| Moles of Reactant | 17.8 mmol |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Mass of Catalyst | 0.200 g |
| Moles of Catalyst | 1.05 mmol |
| Solvent | Benzene |
| Volume of Solvent | 20 ml |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux |
| Product | This compound |
| Yield | 76% |
| Appearance | Colorless crystals |
| Melting Point | 435 K (162 °C) |
Conclusion
The acid-catalyzed trimerization of cyclohexanecarbaldehyde is an efficient method for the synthesis of the stable cyclic trimer, this compound. The reaction proceeds through a well-understood mechanism involving protonation and subsequent nucleophilic additions. The use of p-toluenesulfonic acid as a catalyst provides a high-yielding and straightforward experimental protocol. This technical guide provides researchers and professionals in drug development with the foundational knowledge and practical details necessary for the synthesis and understanding of this important chemical transformation. Other catalysts that have been reported for the synthesis of 1,3,5-trioxanes from aldehydes include acetonyltriphenylphosphonium bromide and trimethylsilyl chloride.[1]
References
An In-depth Technical Guide to 2,4,6-Tricyclohexyl-1,3,5-trioxane: Synthesis, Properties, and Therapeutic Potential of the Trioxane Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Tricyclohexyl-1,3,5-trioxane, detailing its physicochemical properties and a robust experimental protocol for its synthesis. While specific biological data for this particular molecule is not currently available in scientific literature, this document addresses the broader therapeutic significance of the 1,3,5-trioxane chemical class, with a particular focus on the well-established antimalarial activity of related compounds. This information is intended to provide a valuable context for researchers and professionals in drug discovery and development who are exploring the potential of novel trioxane derivatives.
Physicochemical Properties of this compound
A clear understanding of the fundamental physicochemical properties of a compound is crucial for any research and development endeavor. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₆O₃ | [1] |
| Molecular Weight | 336.51 g/mol | [2] |
| CAS Number | 6556-71-4 | [2] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 435 K (162 °C) | [1] |
| Crystal System | Hexagonal | [1] |
| Conformation | Trioxane and cyclohexane rings are in chair conformations | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the acid-catalyzed trimerization of cyclohexanecarbaldehyde. A detailed experimental protocol is provided below, based on established methodologies.[1]
Materials and Reagents
-
Cyclohexanecarbaldehyde
-
Benzene
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Acetone
-
Water
-
Ethyl ether
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2.0 g (17.8 mmol) of cyclohexanecarbaldehyde in 20 ml of benzene.
-
Catalyst Addition: Add 0.200 g (1.05 mmol) of p-toluenesulfonic acid monohydrate (PTSA) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.
-
Crystallization: Cool the reaction mixture overnight in a refrigerator to facilitate the formation of a solid precipitate (the trimeric complex).
-
Isolation of Trimer: Separate the solid trimeric complex by filtration and dry thoroughly.
-
Purification:
-
Prepare a 3:1 acetone-water solution (20 ml).
-
Add 0.20 g of PTSA to this solution.
-
Add 0.500 g of the dried trimeric complex to the acidic acetone-water solution and stir for 5 minutes.
-
Filter the solid and dry it.
-
-
Recrystallization: Recrystallize the purified product from ethyl ether to obtain colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
-
Confirmation: The final product can be identified and characterized using spectroscopic methods and X-ray analysis. The reported yield for this method is 76%.[1]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Therapeutic Potential of Trioxane Derivatives
Currently, there is a lack of published data on the specific biological activities or signaling pathway interactions of this compound. However, the broader class of trioxane-containing molecules has been the subject of extensive research, particularly in the field of infectious diseases.
Antimalarial Properties of 1,2,4-Trioxanes
The most notable therapeutic application of trioxane derivatives is in the treatment of malaria.[3][4] The 1,2,4-trioxane ring system is the key pharmacophoric moiety responsible for the antimalarial activity of artemisinin and its derivatives.[3][5] These compounds are highly effective against multidrug-resistant strains of Plasmodium falciparum, the parasite that causes the most severe form of malaria.[3][6]
The mechanism of action of these antimalarial trioxanes is believed to involve the cleavage of the endoperoxide bridge in the presence of intraparasitic iron, leading to the generation of reactive oxygen species and other cytotoxic intermediates that damage parasite proteins and ultimately lead to its death.[7][8]
Drug Development and Structure-Activity Relationships
The success of artemisinin has spurred significant research into the design and synthesis of novel trioxane derivatives with improved pharmacokinetic properties and efficacy.[6][9] Structure-activity relationship (SAR) studies have been crucial in guiding the rational design of more potent antimalarial candidates.[4] These efforts have led to the development of synthetic "trioxaquines," which are hybrid molecules combining the trioxane motif with an aminoquinoline entity, demonstrating high potency against both chloroquine-sensitive and -resistant strains of P. falciparum.[7]
The exploration of different substituents on the trioxane ring has been a key strategy in developing new antimalarial agents.[8] The goal is to create compounds that are not only potent but also have favorable drug-like properties, such as oral bioavailability and metabolic stability.[8]
Future Directions
While this compound itself has not been explored for its biological activity, its synthesis from readily available starting materials makes it an accessible scaffold for further chemical modification. Future research could focus on the following areas:
-
Derivatization: Introducing functional groups onto the cyclohexyl rings to modulate the compound's solubility, lipophilicity, and potential for biological interactions.
-
Screening for Biological Activity: Evaluating the synthesized derivatives in a variety of biological assays, including but not limited to antimalarial, anticancer, and antiviral screens.
-
Computational Modeling: Utilizing in silico methods to predict the potential biological targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives.
The rich history of the trioxane class of compounds in medicine suggests that even simple structural motifs, such as that of this compound, could serve as a starting point for the discovery of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the known properties and synthesis of this compound. While direct biological data for this compound is absent from the current scientific literature, the profound impact of the trioxane scaffold in drug discovery, particularly in the fight against malaria, has been highlighted. The provided experimental protocol and the discussion on the therapeutic potential of related compounds aim to equip researchers and drug development professionals with the foundational knowledge to explore the untapped potential of this and other novel trioxane derivatives.
References
- 1. Redetermination of 2,4,6-tricyclohexyl-1,3,5-trioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-tricyclohexyl-[1,3,5]trioxane | CAS#:6556-71-4 | Chemsrc [chemsrc.com]
- 3. malariaworld.org [malariaworld.org]
- 4. The antimalarial activity of 1,2,4-trioxolane/trioxane hybrids and dimers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Trioxaquines Are New Antimalarial Agents Active on All Erythrocytic Forms, Including Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally active antimalarial 3-substituted trioxanes: new synthetic methodology and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of 2,4,6-Tricyclohexyl-1,3,5-trioxane: A Deep Dive into its Chair Conformation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the conformational analysis of 2,4,6-tricyclohexyl-1,3,5-trioxane, a notable heterocyclic compound. Through a detailed examination of X-ray crystallography data, this document elucidates the distinct chair conformations adopted by both the central 1,3,5-trioxane ring and the peripheral cyclohexyl substituents. Key quantitative data, including crystallographic parameters and ring puckering analysis, are presented to offer a precise structural characterization. Furthermore, a detailed experimental protocol for the synthesis of this compound is provided, catering to the needs of researchers in organic synthesis and medicinal chemistry. Visual representations of the molecular structure and logical workflows are included to facilitate a deeper understanding of its stereochemical intricacies.
Introduction
The 1,3,5-trioxane ring system is a fundamental heterocyclic scaffold found in a variety of chemical contexts, from stable forms of aldehydes to components of more complex molecular architectures.[1] The conformational preferences of substituted 1,3,5-trioxanes are of significant interest as they dictate the overall three-dimensional shape of the molecule, which in turn influences its physical, chemical, and biological properties. In the case of 2,4,6-trisubstituted 1,3,5-trioxanes, the nature and orientation of the substituents play a crucial role in determining the stability of the ring's conformation. This guide focuses specifically on this compound, a molecule where the bulky cyclohexyl groups impose significant steric constraints, leading to a highly ordered and stable conformational state.
Synthesis of this compound
The title compound, with the chemical formula C₂₁H₃₆O₃, is synthesized via the acid-catalyzed trimerization of cyclohexanecarbaldehyde.[2] Several methods exist for the synthesis of 1,3,5-trioxanes from aldehydes, including the use of catalysts like acetonyltriphenylphosphonium bromide and trimethylsilyl chloride.[2] However, a well-documented and effective method for the preparation of this compound utilizes toluene-4-sulfonic acid monohydrate (PTSA) as the catalyst.[2]
Experimental Protocol: Synthesis and Crystallization.[3]
A solution of 2.0 g (17.8 mmol) of cyclohexanecarbaldehyde in 20 ml of benzene is prepared. To this solution, 0.200 g (1.05 mmol) of toluene-4-sulfonic acid monohydrate (PTSA·H₂O) is added. The resulting mixture is refluxed for 6 hours. Following the reflux period, the mixture is cooled overnight in a refrigerator, leading to the formation of a solid trimeric complex. This solid is then separated and dried.
For purification and crystallization, 0.20 g of PTSA·H₂O is added to a 20 ml solution of acetone-water (3:1). To this, 0.500 g (2.23 mmol) of the dried trimeric complex is added. The mixture is stirred for 5 minutes, after which the solid is filtered and dried. The final product is recrystallized from ethyl ether to yield colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane. The reported yield for this procedure is 76%, with a melting point of 435 K.[2]
Conformational Analysis
X-ray crystallography studies have provided definitive insights into the three-dimensional structure of this compound. The analysis confirms that both the central 1,3,5-trioxane ring and the three cyclohexyl substituents adopt chair conformations.[2] This arrangement represents the most stable energetic state for these six-membered rings, minimizing both angle and torsional strain.
The 1,3,5-Trioxane Ring: A Pure Chair Conformation
The central 1,3,5-trioxane ring exists in a pure chair conformation.[2] This is quantitatively described by the Cremer & Pople puckering parameters, which provide a mathematical description of the ring's shape. The puckering parameters for the trioxane ring are detailed in Table 1. The value of q₂ being 0.00 Å is indicative of a pure chair form.[2]
The Cyclohexyl Substituents: Chair Conformations
Similarly, the three cyclohexyl rings attached to the trioxane core also adopt chair conformations.[2] The puckering parameters for the cyclohexane rings are also presented in Table 1, confirming their chair-like structure. The cyclohexyl groups are arranged in a cis configuration relative to each other on the trioxane ring.[2]
Quantitative Structural Data
The high-precision redetermination of the crystal structure of this compound has yielded detailed quantitative data.[2] These data are crucial for computational modeling and for understanding the subtle structural details of the molecule.
Crystal Data and Structure Refinement
The compound crystallizes in the hexagonal space group.[2] Key crystallographic data are summarized in Table 2.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₃₆O₃ | [2] |
| Molecular Weight | 336.50 | [2] |
| Crystal System | Hexagonal | [2] |
| a (Å) | 11.8542 (3) | [2] |
| c (Å) | 7.9908 (3) | [2] |
| Volume (ų) | 972.44 (5) | [2] |
| Z | 2 | [2] |
| Temperature (K) | 298 | [2] |
| Radiation | Mo Kα | [2] |
| R-factor | 0.035 | [2] |
| Table 1: Crystal Data for this compound. |
Ring Puckering Parameters
The chair conformations of the trioxane and cyclohexane rings are quantitatively described by their puckering parameters.[2]
| Ring | Parameter | Value | Reference |
| 1,3,5-Trioxane | q₂ (Å) | 0.00 | [2] |
| q₃ (Å) | -0.565 | [2] | |
| Qᴛ (Å) | 0.565 | [2] | |
| φ₂ (°) | 0 | [2] | |
| τ (°) | 180 | [2] | |
| Cyclohexane | q₂ (Å) | 0.0359 | [2] |
| q₃ (Å) | -0.5743 | [2] | |
| Qᴛ (Å) | 0.575 | [2] | |
| φ₂ (°) | 180 | [2] | |
| τ (°) | 176.4 | [2] | |
| Table 2: Puckering Parameters for the Rings in this compound. |
Visualizing the Molecular Structure and Synthesis
To aid in the conceptualization of the molecular conformation and the synthetic pathway, the following diagrams are provided.
Caption: Chair conformation of the 1,3,5-trioxane ring with cis-cyclohexyl substituents.
Caption: Workflow for the synthesis of this compound.
Conclusion
The structural analysis of this compound reveals a molecule with a well-defined and rigid conformation. The adoption of chair conformations by both the central trioxane ring and the bulky cyclohexyl substituents is a clear indication of the molecule's preference for a low-energy state that minimizes steric hindrance. The detailed crystallographic data and the straightforward synthetic protocol presented herein provide a solid foundation for further research and application of this compound in various fields of chemistry. The inherent stability and defined stereochemistry of this molecule make it an interesting candidate for applications in materials science and as a scaffold in drug design.
References
Methodological & Application
Application Notes and Protocols: 2,4,6-Tricyclohexyl-1,3,5-trioxane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-Tricyclohexyl-1,3,5-trioxane as a stable, solid source of cyclohexanecarboxaldehyde in various organic transformations. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.
Introduction
This compound is the stable, cyclic trimer of cyclohexanecarboxaldehyde. Its solid nature and thermal stability make it an excellent surrogate for the corresponding aldehyde, which can be volatile and prone to oxidation or polymerization. The trioxane can be readily synthesized and later depolymerized in situ or in a separate step to generate cyclohexanecarboxaldehyde for immediate use in subsequent reactions. This controlled release is particularly advantageous in reactions requiring slow addition of the aldehyde or in processes sensitive to impurities often found in commercially available aldehydes.
Synthesis of this compound
The synthesis of this compound is achieved through the acid-catalyzed cyclotrimerization of cyclohexanecarboxaldehyde. A common and effective catalyst for this transformation is p-toluenesulfonic acid (PTSA).
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | Cyclohexanecarboxaldehyde (2.0 g, 17.8 mmol) |
| Catalyst | p-Toluenesulfonic acid monohydrate (0.200 g, 1.05 mmol) |
| Solvent | Benzene (20 ml) |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Work-up | Cooling, filtration, and drying |
| Purification | Recrystallization from diethyl ether |
| Yield | 76% |
| Melting Point | 162 °C (435 K)[1] |
Procedure: [1]
-
To a solution of cyclohexanecarboxaldehyde (2.0 g, 17.8 mmol) in benzene (20 ml), add p-toluenesulfonic acid monohydrate (0.200 g, 1.05 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture overnight in a refrigerator.
-
Collect the resulting solid by filtration and dry to afford the crude trimer.
-
For purification, recrystallize the solid from diethyl ether to yield colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
Depolymerization and In Situ Generation of Cyclohexanecarboxaldehyde
The primary application of this compound is its use as a precursor to cyclohexanecarboxaldehyde. The depolymerization can be achieved under acidic conditions or thermally. This allows for the in situ generation of the aldehyde, which can be immediately trapped by a suitable reagent.
Caption: Depolymerization of the trioxane to the aldehyde.
Applications in Organic Synthesis
The in situ generation of cyclohexanecarboxaldehyde from this compound allows for its use in a variety of standard carbonyl reactions. The following sections provide representative protocols for key transformations.
Disclaimer: The following protocols are general methods and may require optimization for specific substrates and reaction scales.
Wittig Olefination
The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. Using the trioxane as the aldehyde source can be advantageous, particularly in cases where the aldehyde is prone to side reactions under the basic conditions of ylide formation.
Caption: Wittig olefination using the trioxane.
Table 2: Representative Wittig Olefination
| Parameter | Value |
| Aldehyde Source | This compound (1.0 equiv. based on monomer) |
| Wittig Reagent | (Triphenylphosphoranylidene)acetate (1.1 equiv.) |
| Catalyst (for depolymerization) | p-Toluenesulfonic acid (0.1 equiv.) |
| Solvent | Toluene |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up, extraction |
| Purification | Column chromatography |
| Expected Product | Ethyl 3-cyclohexylacrylate |
| Expected Yield Range | 60-80% |
Procedure:
-
To a stirred solution of this compound (providing 1.0 equiv. of the monomeric aldehyde) and ethyl (triphenylphosphoranylidene)acetate (1.1 equiv.) in toluene, add p-toluenesulfonic acid (0.1 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkene.
Grignard Reaction
The Grignard reaction is a fundamental C-C bond-forming reaction. The slow, in situ generation of cyclohexanecarboxaldehyde from the trioxane can help to control the exothermicity of the reaction and minimize side reactions.
Caption: Grignard reaction with the trioxane.
Table 3: Representative Grignard Reaction
| Parameter | Value |
| Aldehyde Source | This compound (1.0 equiv. based on monomer) |
| Grignard Reagent | Phenylmagnesium bromide (1.2 equiv.) |
| Catalyst (for depolymerization) | Anhydrous MgBr₂·OEt₂ (catalytic) or slow thermal depolymerization |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with saturated aqueous NH₄Cl |
| Purification | Extraction and column chromatography |
| Expected Product | Cyclohexyl(phenyl)methanol |
| Expected Yield Range | 70-90% |
Procedure:
-
To a solution of this compound (providing 1.0 equiv. of the monomeric aldehyde) in anhydrous THF at 0 °C, add a catalytic amount of anhydrous magnesium bromide etherate.
-
Slowly add a solution of phenylmagnesium bromide (1.2 equiv.) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the secondary alcohol.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines. The use of the trioxane allows for the in situ formation of the imine intermediate, which is then reduced to the target amine.
Caption: Reductive amination using the trioxane.
Table 4: Representative Reductive Amination
| Parameter | Value |
| Aldehyde Source | This compound (1.0 equiv. based on monomer) |
| Amine | Benzylamine (1.0 equiv.) |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 equiv.) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Additive | Acetic acid (catalytic) |
| Reaction Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Quenching with aqueous base |
| Purification | Extraction and column chromatography |
| Expected Product | N-(Cyclohexylmethyl)benzylamine |
| Expected Yield Range | 70-85% |
Procedure:
-
To a stirred suspension of this compound (providing 1.0 equiv. of the monomeric aldehyde) and benzylamine (1.0 equiv.) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise and continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Conclusion
This compound serves as a convenient and stable solid precursor for cyclohexanecarboxaldehyde, enabling its controlled generation for a variety of important synthetic transformations. The protocols provided herein offer a starting point for researchers to explore the utility of this versatile reagent in their synthetic endeavors, particularly in applications where the handling of the free aldehyde is problematic. The ability to perform these reactions in a one-pot fashion from the trioxane adds to its efficiency and appeal in modern organic synthesis and drug discovery programs.
References
Application Notes and Protocols for the Controlled Release of Cyclohexanecarbaldehyde from its Trimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanecarbaldehyde is a volatile organic compound with applications in fragrance, flavor, and as a potential therapeutic agent. Its high volatility and reactivity, however, can limit its efficacy and shelf-life. A common strategy to overcome these limitations is to employ a prodrug or controlled-release formulation. The cyclic trimer of cyclohexanecarbaldehyde, 2,4,6-tricyclohexyl-1,3,5-trioxane, serves as a stable, crystalline solid that can release the active monomer under specific conditions. This document provides detailed application notes and protocols for the synthesis of the trimer and the subsequent controlled release of cyclohexanecarbaldehyde through thermal and acid-catalyzed decomposition.
The release of the aldehyde from its trimeric form is based on the reversible nature of the acid-catalyzed trimerization process. The 1,3,5-trioxane ring is susceptible to cleavage under acidic conditions or at elevated temperatures, leading to the regeneration of three molecules of the aldehyde monomer. The rate of this decomposition can be controlled by modulating the temperature or the pH of the environment, allowing for a tunable release profile. The stability of the trioxane ring is influenced by the steric bulk of the substituents, with bulkier groups like cyclohexyl potentially affecting the decomposition kinetics compared to less hindered analogs.
Synthesis of this compound
The trimer of cyclohexanecarbaldehyde can be synthesized via acid-catalyzed cyclotrimerization of the corresponding aldehyde.
Experimental Protocol:
Materials:
-
Cyclohexanecarbaldehyde
-
Toluene-4-sulfonic acid monohydrate (PTSA)
-
Benzene (or a suitable alternative solvent like toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanecarbaldehyde (1 equivalent) in benzene (or toluene) to a concentration of approximately 1 M.
-
Add a catalytic amount of toluene-4-sulfonic acid monohydrate (e.g., 0.02 equivalents).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the aldehyde monomer.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a white crystalline solid.
Controlled Release of Cyclohexanecarbaldehyde
The release of cyclohexanecarbaldehyde from its trimer can be triggered by heat or acidic conditions. The following sections provide protocols to study and control this release.
Thermal-Controlled Release
Elevated temperatures can induce the decomposition of the trimer back to the monomer. The rate of release is temperature-dependent.
Experimental Protocol for Studying Thermal Release:
Materials and Equipment:
-
This compound
-
Suitable solvent (e.g., a high-boiling point, inert solvent like dodecane or silicone oil)
-
Heated reaction vessel with precise temperature control (e.g., oil bath, heating block)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantification of cyclohexanecarbaldehyde.
-
Internal standard for chromatography (e.g., a non-volatile hydrocarbon)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Add a known amount of the internal standard to the stock solution.
-
Transfer aliquots of the solution to several sealed vials.
-
Place the vials in a pre-heated environment at a specific temperature (e.g., 100°C, 120°C, 140°C).
-
At regular time intervals, remove a vial, and immediately cool it in an ice bath to quench the decomposition.
-
Analyze the sample by GC or HPLC to quantify the concentration of released cyclohexanecarbaldehyde and the remaining trimer.
-
Plot the concentration of released cyclohexanecarbaldehyde versus time to obtain the release profile at that temperature.
-
Repeat the experiment at different temperatures to determine the temperature dependence of the release rate.
Data Presentation:
The collected data can be used to determine the kinetics of the thermal decomposition.
Table 1: Hypothetical Rate Constants for Thermal Decomposition of this compound at Various Temperatures (Based on Analogy with 1,3,5-Trioxane)
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |
| 100 | 1.5 x 10⁻⁵ | 770 |
| 120 | 8.0 x 10⁻⁵ | 144 |
| 140 | 3.5 x 10⁻⁴ | 33 |
Note: This data is illustrative and based on the behavior of analogous compounds. Actual values for cyclohexanecarbaldehyde trimer must be determined experimentally.
From the temperature-dependent rate constants, the activation energy (Ea) for the decomposition can be calculated using the Arrhenius equation. For comparison, the activation energy for the thermal decomposition of 1,3,5-trioxane has been reported to be in the range of 150-200 kJ/mol.
pH-Controlled Release
The trimer is susceptible to acid-catalyzed hydrolysis. The rate of release is dependent on the pH of the medium.
Experimental Protocol for Studying pH-Controlled Release:
Materials and Equipment:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7)
-
A suitable co-solvent if the trimer has low aqueous solubility (e.g., ethanol, acetonitrile)
-
Constant temperature water bath or incubator
-
HPLC with a UV detector for quantification
-
Internal standard
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent.
-
Prepare reaction mixtures by adding a small aliquot of the stock solution to a larger volume of the buffer solutions at different pH values. Ensure the final concentration of the co-solvent is low enough not to significantly alter the pH.
-
Add a known amount of the internal standard to each reaction mixture.
-
Incubate the mixtures at a constant temperature (e.g., 37°C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction by neutralizing the acid with a base (e.g., a solution of sodium bicarbonate).
-
Analyze the samples by HPLC to quantify the concentration of released cyclohexanecarbaldehyde.
-
Plot the concentration of released cyclohexanecarbaldehyde versus time for each pH to obtain the release profiles.
Data Presentation:
The rate of hydrolysis can be determined from the release profiles.
Table 2: Hypothetical First-Order Rate Constants for Acid-Catalyzed Hydrolysis of this compound at 37°C
| pH | [H⁺] (M) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |
| 2.0 | 1.0 x 10⁻² | 5.0 x 10⁻⁴ | 23 |
| 4.0 | 1.0 x 10⁻⁴ | 5.0 x 10⁻⁶ | 2310 |
| 6.0 | 1.0 x 10⁻⁶ | 5.0 x 10⁻⁸ | 231049 |
Note: This data is illustrative. The actual rate constants will depend on the specific trimer and reaction conditions.
Visualization of Concepts
To aid in the understanding of the processes described, the following diagrams are provided.
Caption: Formation of the trimer from the aldehyde monomer and its subsequent decomposition back to the monomer under controlled conditions.
Caption: General experimental workflow for the synthesis of the trimer and the study of controlled release.
Analytical Methods
Accurate quantification of cyclohexanecarbaldehyde release is crucial for these studies.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is well-suited for separating and quantifying the volatile cyclohexanecarbaldehyde from the much less volatile trimer. An internal standard method should be used for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used. The aldehyde will have a different retention time than the trimer. This method is particularly useful for monitoring the reaction in aqueous solutions (pH-controlled release studies).
Method Development: A calibration curve for cyclohexanecarbaldehyde should be generated using a series of standard solutions of known concentrations. This curve will be used to determine the concentration of the released aldehyde in the experimental samples.
Applications in Drug Development
The controlled release of aldehydes from their trimers has potential applications in drug delivery. If cyclohexanecarbaldehyde or a related aldehyde possesses therapeutic activity, its trimer could serve as a prodrug that releases the active compound in a specific environment, such as the acidic environment of the stomach or a tumor microenvironment. This approach can improve the therapeutic index of the drug by maintaining its concentration within the therapeutic window for a prolonged period and reducing potential side effects associated with high initial concentrations.
Safety Precautions
-
Cyclohexanecarbaldehyde and its trimer should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Benzene is a known carcinogen and should be handled with extreme caution. If possible, it should be substituted with a less toxic solvent like toluene.
-
Acids and bases should be handled with care.
Application Notes and Protocols: 2,4,6-Tricyclohexyl-1,3,5-trioxane as a Cyclohexanecarbaldehyde Surrogate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanecarbaldehyde is a valuable C7 building block in organic synthesis, utilized in the construction of complex molecules in pharmaceuticals and materials science. However, its utility can be hampered by its propensity to oxidize and polymerize upon storage, leading to inconsistent reactivity and the formation of impurities. 2,4,6-Tricyclohexyl-1,3,5-trioxane, the crystalline and stable cyclic trimer of cyclohexanecarbaldehyde, serves as an effective surrogate. This solid material can be easily stored for extended periods without degradation and, under specific conditions, can regenerate the monomeric aldehyde in situ for immediate use in chemical reactions. This application note provides detailed protocols for the synthesis of this compound and its subsequent use as a cyclohexanecarbaldehyde surrogate in common synthetic transformations.
Advantages of Using this compound
-
Enhanced Stability: As a crystalline solid, the trioxane is significantly more stable than the liquid aldehyde, preventing oxidation and polymerization during storage.
-
Ease of Handling and Dosing: Its solid nature allows for more accurate and convenient weighing and dispensing compared to the liquid aldehyde.
-
Controlled Release: The in situ generation of cyclohexanecarbaldehyde allows for a controlled and steady supply of the aldehyde to the reaction mixture, which can minimize side reactions.
-
Anhydrous Conditions: The trioxane can be used to generate anhydrous formaldehyde, which is crucial for moisture-sensitive reactions like Grignard additions.[1]
Data Presentation
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Cyclohexanecarbaldehyde | [2] |
| Catalyst | p-Toluenesulfonic acid monohydrate (PTSA) | [2] |
| Solvent | Benzene | [2] |
| Reaction Time | 6 hours | [2] |
| Yield | 76% | [2] |
| Melting Point | 162 °C (435 K) | [2] |
| Appearance | Colorless crystals | [2] |
Table 2: Spectroscopic Data for cis,cis-2,4,6-Tricyclohexyl-1,3,5-trioxane [2]
| Technique | Data |
| IR (KBr) | 2923, 2851, 1161, 1124, 1068 cm⁻¹ |
| ¹H NMR (300 MHz, CDCl₃) | δ 0.99–1.21 (15H, m), 1.56–1.83 (18H, m), 4.47 (3H, d) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 25.66, 26.47, 27.04, 41.87, 104.29 |
| Mass Spectrum (EI) | m/z 336 (M⁺, 2%), 95 (100) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acid-catalyzed trimerization of cyclohexanecarbaldehyde to form its stable trioxane.[2]
Materials:
-
Cyclohexanecarbaldehyde (2.0 g, 17.8 mmol)
-
Benzene (20 mL)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.200 g, 1.05 mmol)
-
Acetone
-
Water
-
Ethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Refrigerator
Procedure:
-
To a 50 mL round-bottom flask, add cyclohexanecarbaldehyde (2.0 g) and benzene (20 mL).
-
Add p-toluenesulfonic acid monohydrate (0.200 g) to the solution.
-
Heat the mixture to reflux with stirring for 6 hours.
-
Cool the reaction mixture to room temperature and then place it in a refrigerator overnight to facilitate crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold benzene.
-
To purify the product, dissolve the crude solid (0.500 g) in a minimal amount of a 3:1 acetone-water solution (approximately 20 mL) containing a catalytic amount of PTSA·H₂O (0.20 g).
-
Stir the mixture for 5 minutes, then filter the solid and dry it.
-
Recrystallize the purified solid from ethyl ether to obtain colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
-
Dry the crystals under vacuum to a constant weight. The expected yield is approximately 76%.
Protocol 2: Application in a Wittig Reaction - In Situ Generation of Cyclohexanecarbaldehyde
This protocol outlines a plausible procedure for a Wittig reaction using this compound as the aldehyde source. The trioxane is first depolymerized to cyclohexanecarbaldehyde, which then reacts with a phosphonium ylide.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equivalents per aldehyde monomer)
-
n-Butyllithium (1.0 equivalent per phosphonium salt)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous p-toluenesulfonic acid (catalytic amount, e.g., 5 mol%)
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
Procedure:
Part A: Preparation of the Ylide
-
To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
Part B: In Situ Aldehyde Generation and Wittig Reaction
-
In a separate dry, nitrogen-flushed flask, dissolve this compound and a catalytic amount of anhydrous p-toluenesulfonic acid in anhydrous THF.
-
Heat the solution to a gentle reflux for 1-2 hours to effect depolymerization to cyclohexanecarbaldehyde. The progress can be monitored by TLC.
-
Cool the resulting cyclohexanecarbaldehyde solution to 0 °C.
-
Slowly transfer the freshly prepared ylide solution from Part A to the cyclohexanecarbaldehyde solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Application in a Grignard Reaction - In Situ Generation of Cyclohexanecarbaldehyde
This proposed protocol details the use of the trioxane as a source of anhydrous cyclohexanecarbaldehyde for a Grignard reaction. The Lewis acidity of the Grignard reagent itself may be sufficient to catalyze the depolymerization, or a separate acid catalyst can be employed.
Materials:
-
This compound (1.0 equivalent)
-
Phenylmagnesium bromide solution in THF (1.1 equivalents per aldehyde monomer)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inert atmosphere setup
-
Ice bath
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of this compound in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Slowly add the phenylmagnesium bromide solution dropwise from the addition funnel with vigorous stirring. The Grignard reagent can act as a Lewis acid to promote the depolymerization of the trioxane.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography on silica gel.
Conclusion
This compound is a highly practical and stable surrogate for cyclohexanecarbaldehyde. Its use can improve the handling, storage, and controlled delivery of this important aldehyde in organic synthesis. The provided protocols offer a foundation for the preparation and application of this valuable reagent in research and development settings. Further optimization of reaction conditions for specific applications is encouraged to maximize yields and purity.
References
Application Note: Depolymerization of 2,4,6-Tricyclohexyl-1,3,5-trioxane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Tricyclohexyl-1,3,5-trioxane serves as a stable, solid source of cyclohexanecarbaldehyde. The controlled depolymerization of this trioxane allows for the in-situ generation of the aldehyde, which can be advantageous in reactions where the aldehyde's reactivity or volatility is a concern. This application note provides a detailed protocol for the acid-catalyzed depolymerization of this compound to yield cyclohexanecarbaldehyde. The formation of 2,4,6-trialkyl-1,3,5-trioxanes is an acid-catalyzed cyclotrimerization of the corresponding aldehydes, and this reaction is reversible[1].
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | Cyclohexanecarbaldehyde | N/A |
| Catalyst | p-Toluenesulfonic acid monohydrate (PTSA) | [2] |
| Solvent | Acetone-Water (3:1) | [2] |
| Reaction Time | 5 minutes | [2] |
| Yield | 76% (for the formation of the trioxane) | [2] |
| Melting Point of Trioxane | 435 K (162 °C) | [2] |
Note: The yield provided is for the synthesis of the trioxane from the aldehyde. The depolymerization is a reversible reaction, and the yield of the aldehyde will depend on the specific reaction conditions and the efficiency of product removal.
Experimental Protocol
This protocol describes the depolymerization of this compound to cyclohexanecarbaldehyde using an acid catalyst. The principle is based on the reversible nature of the acid-catalyzed trimerization of aldehydes[1].
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Acetone
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 g, 2.97 mmol).
-
Solvent Addition: Add a 3:1 mixture of acetone and water (40 mL).
-
Catalyst Addition: To this suspension, add p-toluenesulfonic acid monohydrate (0.1 g, 0.53 mmol)[2].
-
Reaction: Stir the mixture at room temperature. The depolymerization of the solid trioxane is expected to occur, leading to a clear solution as the cyclohexanecarbaldehyde is formed[2]. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete (indicated by the disappearance of the starting material), quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cyclohexanecarbaldehyde.
-
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure cyclohexanecarbaldehyde.
Mandatory Visualization
References
Application Notes and Protocols: Wittig Reaction with 2,4,6-Tricyclohexyl-1,3,5-trioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3][4][5] This reaction offers a high degree of control over the position of the newly formed double bond.[3][6] This document provides detailed application notes and protocols for conducting a Wittig reaction using 2,4,6-tricyclohexyl-1,3,5-trioxane as a precursor to cyclohexanecarboxaldehyde.
This compound is a stable, solid trimer of cyclohexanecarboxaldehyde.[7] Aldehydes, particularly those with alpha-hydrogens, can be prone to self-condensation or oxidation. The use of a stable precursor like the trioxane allows for the in situ generation of the aldehyde, minimizing degradation and improving handling. This approach is particularly advantageous in complex syntheses where the aldehyde's stability is a concern. The trioxane can be depolymerized back to the monomeric aldehyde under acidic conditions, which can then react with a phosphorus ylide in a subsequent Wittig reaction.
Reaction Principle
The overall process involves two key stages:
-
Depolymerization: Acid-catalyzed decomposition of this compound to three equivalents of cyclohexanecarboxaldehyde.
-
Wittig Olefination: The in situ generated cyclohexanecarboxaldehyde reacts with a phosphorus ylide (Wittig reagent) to form the desired alkene and triphenylphosphine oxide as a byproduct.[2][4][8]
Experimental Protocols
This section details the necessary protocols for the synthesis of an alkene via the Wittig reaction, utilizing this compound as the aldehyde source. The following is a representative protocol for the reaction with methylenetriphenylphosphorane to yield methylenecyclohexane.
Materials and Methods
Reagents:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene-p-sulfonic acid (PTSA) or other suitable acid catalyst
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Detailed Experimental Procedure
Part 1: Preparation of the Wittig Reagent (Ylide Formation)
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base such as sodium hydride (1.1 equivalents) or n-butyllithium (1.05 equivalents) to the suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).
Part 2: In Situ Generation of Cyclohexanecarboxaldehyde and Wittig Reaction
-
In a separate dry round-bottom flask, dissolve this compound (1.0 equivalent, which will generate 3.0 equivalents of the aldehyde) in anhydrous THF.
-
Add a catalytic amount of toluene-p-sulfonic acid (e.g., 0.05 equivalents relative to the trioxane) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the depolymerization to cyclohexanecarboxaldehyde.
-
Cool the freshly prepared ylide solution from Part 1 to 0 °C.
-
Slowly add the solution of cyclohexanecarboxaldehyde to the ylide solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the consumption of the aldehyde.
Part 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.
Quantitative Data Summary
The following table presents hypothetical data for a representative Wittig reaction as described above.
| Parameter | Value |
| Reactants | |
| This compound | 3.37 g (10 mmol) |
| Methyltriphenylphosphonium bromide | 11.22 g (31.5 mmol) |
| Sodium Hydride (60% dispersion in oil) | 1.26 g (31.5 mmol) |
| Anhydrous THF | 150 mL |
| Toluene-p-sulfonic acid | 95 mg (0.5 mmol) |
| Reaction Conditions | |
| Ylide Formation Temperature | 0 °C to Room Temperature |
| Ylide Formation Time | 2 hours |
| Wittig Reaction Temperature | 0 °C to Room Temperature |
| Wittig Reaction Time | 8 hours |
| Product | |
| Product Name | Methylenecyclohexane |
| Theoretical Yield | 2.88 g (30 mmol) |
| Actual Yield | 2.30 g |
| Percent Yield | 80% |
| Purity (by GC-MS) | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction using this compound.
Reaction Mechanism
Caption: Overall reaction mechanism showing depolymerization followed by the Wittig reaction.
References
- 1. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Redetermination of 2,4,6-tricyclohexyl-1,3,5-trioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols: Aldol Condensation Utilizing 2,4,6-Tricyclohexyl-1,3,5-trioxane as a Cyclohexanecarboxaldehyde Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing 2,4,6-tricyclohexyl-1,3,5-trioxane as a stable, solid source of cyclohexanecarboxaldehyde for aldol condensation reactions. This approach offers a convenient alternative to handling cyclohexanecarboxaldehyde directly, which can be prone to oxidation and polymerization. The protocol describes a tandem, one-pot reaction system where the trioxane is first depolymerized in situ to release cyclohexanecarboxaldehyde, which then participates in an organocatalyzed aldol condensation with a ketone. This method is particularly amenable to asymmetric synthesis, affording chiral β-hydroxy ketones, valuable intermediates in pharmaceutical development.
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding β-hydroxy carbonyl compounds that are versatile precursors for a wide array of more complex molecules. Cyclohexanecarboxaldehyde is a commonly employed electrophile in these reactions. However, its liquid nature and susceptibility to degradation can present handling and storage challenges. This compound, the stable, crystalline trimer of cyclohexanecarboxaldehyde, offers a practical solution to these issues. It can be readily synthesized and stored, and under appropriate conditions, it can be efficiently converted back to the monomeric aldehyde.
This application note details a hypothetical, yet scientifically grounded, protocol for a tandem reaction sequence. The sequence begins with the acid-catalyzed depolymerization of this compound, followed by an L-proline-catalyzed asymmetric aldol condensation with a ketone. Organocatalysis is highlighted due to its mild reaction conditions and its capacity to induce high levels of stereoselectivity.
Reaction Scheme
The overall transformation involves two key steps occurring in a single reaction vessel:
-
Depolymerization: The acid-catalyzed cleavage of this compound to generate three equivalents of cyclohexanecarboxaldehyde.
-
Aldol Condensation: The subsequent reaction of the in situ-generated cyclohexanecarboxaldehyde with an enolizable ketone, catalyzed by an organocatalyst such as L-proline, to form the desired β-hydroxy ketone.
Illustrative Data
While direct experimental data for this tandem reaction is not yet extensively published, the following table illustrates the expected outcomes based on known organocatalyzed aldol reactions of cyclohexanecarboxaldehyde. The data presented are hypothetical and intended to guide experimental design and analysis.
| Entry | Ketone (Nucleophile) | Acid Catalyst (for Depolymerization) | Organocatalyst (for Aldol) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | p-TsOH (5 mol%) | L-Proline (20 mol%) | DMSO | 25 | 24 | 85 | >95:5 | 98 |
| 2 | Acetone | CSA (5 mol%) | L-Proline (20 mol%) | DMF | 25 | 36 | 78 | - | 95 |
| 3 | Cyclopentanone | Sc(OTf)₃ (2 mol%) | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | CH₂Cl₂ | 0 | 48 | 82 | 90:10 | 97 |
| 4 | Acetophenone | Bi(OTf)₃ (2 mol%) | L-Proline (30 mol%) | NMP | 40 | 48 | 65 | - | 88 |
p-TsOH = p-Toluenesulfonic acid, CSA = Camphorsulfonic acid, Sc(OTf)₃ = Scandium(III) triflate, Bi(OTf)₃ = Bismuth(III) triflate, DMSO = Dimethyl sulfoxide, DMF = Dimethylformamide, NMP = N-Methyl-2-pyrrolidone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature for the acid-catalyzed trimerization of cyclohexanecarboxaldehyde.
Materials:
-
Cyclohexanecarboxaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
To a solution of cyclohexanecarboxaldehyde (1.0 eq) in toluene (2 M), add p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from hexanes to afford this compound as a white crystalline solid.
Protocol 2: Tandem Depolymerization-Aldol Condensation
This hypothetical protocol outlines the one-pot reaction using this compound as the aldehyde source.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., p-TsOH·H₂O)
-
Organocatalyst (e.g., L-Proline)
-
Anhydrous solvent (e.g., DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the ketone (3.5 eq), the acid catalyst (0.05 eq per aldehyde equivalent, i.e., 0.15 eq total), and the organocatalyst (0.2 eq).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (see illustrative data table).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Tandem Reaction Workflow
Caption: Workflow for the tandem depolymerization-aldol condensation.
Catalytic Cycle for Organocatalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the L-proline-catalyzed aldol reaction.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Cyclohexanecarboxaldehyde and its trimer should be handled with care. Avoid inhalation and skin contact.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The use of this compound as a precursor for cyclohexanecarboxaldehyde in a tandem depolymerization-aldol condensation reaction presents a promising and practical approach for the synthesis of valuable β-hydroxy ketones. This method circumvents the challenges associated with the direct use of the aldehyde and is well-suited for the development of asymmetric syntheses, which are of significant interest to the pharmaceutical industry. The provided protocols and illustrative data serve as a strong foundation for researchers to explore and optimize this synthetic strategy.
Synthesis of Substituted Pyridines Using 2,4,6-Tricyclohexyl-1,3,5-trioxane: A Review of Available Methods
Researchers, scientists, and drug development professionals exploring the synthesis of substituted pyridines will find a variety of established methods in the scientific literature. However, a direct synthetic route utilizing 2,4,6-tricyclohexyl-1,3,5-trioxane as a primary reagent for the construction of the pyridine ring is not a well-documented or established method based on current chemical literature.
While this compound is a known compound, its application in organic synthesis is primarily as a stable, solid source of cyclohexanecarbaldehyde.[1][2][3] It is a cyclic trimer of cyclohexanecarbaldehyde and can be synthesized by the acid-catalyzed trimerization of this aldehyde.[1][2] The trioxane can be depolymerized back to the aldehyde monomer, often through heating in the presence of an acid catalyst, which can be advantageous in reactions where a slow and controlled release of the aldehyde is required.[2]
Given that aldehydes are common starting materials in several pyridine syntheses, such as the Hantzsch pyridine synthesis or the Chichibabin pyridine synthesis, it is conceivable that this compound could potentially be used as a precursor to generate cyclohexanecarbaldehyde in situ.[4][5][6] However, specific protocols or application notes detailing the direct use of this trioxane for the synthesis of substituted pyridines have not been found in the reviewed literature.
For researchers interested in the synthesis of substituted pyridines, numerous established and efficient methods are available. These include:
-
Hantzsch Dihydropyridine Synthesis: A four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine.[4]
-
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to yield 2,4,6-trisubstituted pyridines.[6][7]
-
One-Pot Condensation Reactions: Various protocols describe the one-pot synthesis of substituted pyridines from simple starting materials like substituted acetophenones, aldehydes, and ammonium acetate under different catalytic conditions.[7][8]
-
Cross-Coupling Reactions: Modern synthetic methods, such as Negishi and other palladium-catalyzed cross-coupling reactions, are employed to introduce substituents onto a pre-existing pyridine ring.
-
Heck-Cyclisation-Elimination Sequence: This sequence has been utilized for the convergent synthesis of 2,4,6-trisubstituted pyridines.[9]
Experimental Protocols for Established Pyridine Syntheses
While a protocol for the requested synthesis involving this compound cannot be provided, the following are examples of detailed methodologies for well-established pyridine syntheses.
General Procedure for the One-Pot Synthesis of 2,4,6-Triaryl Pyridines
This protocol is based on the condensation of an acetophenone, an aldehyde, and ammonium acetate.
Materials:
-
Substituted acetophenone (2 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (excess, e.g., 5 g)
-
Sodium hydroxide (2.5 mmol), crushed
-
Polyethylene glycol (PEG-400) (15 mL)
-
Ice-cold water
-
Ethanol
Procedure:
-
Add the substituted acetophenone (2 mmol) to a suspension of crushed NaOH (2.5 mmol) in PEG-400 (15 mL) and stir at 0°C for 10 minutes.
-
Add the aromatic aldehyde (1 mmol) to the suspension with stirring and leave it at 0°C for 2 hours, stirring with a spatula every 15 minutes.
-
After 2 hours, add an excess of ammonium acetate (5 g) and heat the suspension at 100°C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Filter the resulting solid, wash with ice-cold water (50 mL), followed by cold ethanol (10 mL) to obtain the crude product.
-
The product can be further purified by recrystallization.
Data Presentation
For established methods, quantitative data such as reaction yields for different substrates are typically presented in tabular format for easy comparison. An example of how such data would be structured is provided below.
| Entry | Acetophenone Derivative | Aldehyde Derivative | Product | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | 2,4,6-Triphenylpyridine | 90 |
| 2 | 4-Methoxyacetophenone | Benzaldehyde | 2-(4-Methoxyphenyl)-4,6-diphenylpyridine | 85 |
| 3 | Acetophenone | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | 88 |
| 4 | 4-Nitroacetophenone | 4-Nitrobenzaldehyde | 2,4,6-Tris(4-nitrophenyl)pyridine | 75 |
Note: The data in this table is illustrative and intended to show a typical format.
Visualization of Synthetic Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate reaction workflows and mechanisms.
Logical Workflow for a General Pyridine Synthesis
Caption: A generalized workflow for the synthesis of substituted pyridines.
References
- 1. Redetermination of 2,4,6-tricyclohexyl-1,3,5-trioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tripropyl-1,3,5-trioxane | 2396-43-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,4,6-trisubstituted pyridinesvia an olefin cross-metathesis/Heck–cyclisation–elimination sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2,4,6-Tricyclohexyl-1,3,5-trioxane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Tricyclohexyl-1,3,5-trioxane is a cyclic trimer of cyclohexanecarboxaldehyde. The 1,3,5-trioxane ring system is formed through the acid-catalyzed trimerization of aldehydes. This compound can serve as a stable, solid source of cyclohexanecarboxaldehyde, which can be regenerated by depolymerization, often through heating. This methodology is particularly useful in reactions where a slow and controlled release of the aldehyde is required to minimize side reactions. The synthesis described herein utilizes p-toluenesulfonic acid monohydrate (PTSA) as an efficient and readily available acid catalyst.[1]
Reaction Principle
The synthesis of this compound is achieved through the acid-catalyzed cyclotrimerization of three molecules of cyclohexanecarboxaldehyde. The reaction is typically carried out under reflux in a suitable solvent, such as benzene, to facilitate the formation of the stable six-membered trioxane ring. The general mechanism for the acid-catalyzed trimerization of aldehydes involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of another aldehyde molecule, and subsequent cyclization and dehydration steps.[2][3][4][5]
Experimental Protocol
This protocol is adapted from a published procedure for the synthesis of this compound.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Cyclohexanecarboxaldehyde | C₇H₁₂O | 112.17 | 2.0 g | 17.8 |
| p-Toluenesulfonic acid monohydrate (PTSA) | C₇H₈O₃S·H₂O | 190.22 | 0.200 g | 1.05 |
| Benzene | C₆H₆ | 78.11 | 20 mL | - |
| Acetone | C₃H₆O | 58.08 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed for recrystallization | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Refrigerator
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (17.8 mmol) of cyclohexanecarboxaldehyde in 20 mL of benzene.
-
Catalyst Addition: To this solution, add 0.200 g (1.05 mmol) of p-toluenesulfonic acid monohydrate (PTSA).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux with stirring for 6 hours.
-
Crystallization: After 6 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Subsequently, cool the mixture overnight in a refrigerator to facilitate the precipitation of the product.
-
Isolation of Trimeric Complex: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Purification:
-
Prepare a 3:1 acetone-water solution.
-
Suspend the crude solid (trimeric complex) in 20 mL of the acetone-water solution and stir for 5 minutes.
-
Filter the solid again and dry it.
-
-
Recrystallization: Recrystallize the purified product from diethyl ether to obtain pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Benzene is a known carcinogen and is flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable. Ensure there are no sources of ignition nearby during recrystallization.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
PTSA is corrosive. Avoid contact with skin and eyes.
References
Application Notes and Protocols for 2,4,6-Tricyclohexyl-1,3,5-trioxane
Disclaimer: No specific safety data sheet (SDS) for 2,4,6-Tricyclohexyl-1,3,5-trioxane was identified. The following handling, storage, and safety information is based on data for the parent compound, 1,3,5-trioxane, and other alkyl-substituted trioxanes. It is imperative that users conduct a thorough risk assessment and validate this information for their specific application.
Introduction
This compound is a cyclic trimer of cyclohexanecarbaldehyde.[1] The 1,3,5-trioxane ring system is a stable heterocyclic compound that can serve as a source of the corresponding aldehyde upon decomposition.[2] This property makes it a potentially useful intermediate in organic synthesis and materials science. Proper handling and storage are crucial to maintain its chemical integrity and ensure the safety of laboratory personnel.
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is not available, the hazards of the parent compound, 1,3,5-trioxane, should be considered. 1,3,5-Trioxane is a flammable solid that may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[3][4]
General Safety Precautions:
-
P201: Obtain special instructions before use.[3]
-
P202: Do not handle until all safety precautions have been read and understood.[3]
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Wear appropriate protective clothing to prevent skin exposure.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the stability of this compound and prevent hazardous situations.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[6] |
| Ventilation | Store in a well-ventilated place.[3][6] |
| Container | Keep container tightly closed.[3] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |
| Incompatible Materials | Acids, strong oxidants, strong bases, and combustible materials.[3][6] |
Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
The following are proposed protocols to determine the specific stability characteristics of this compound.
Thermal Stability Assessment
Objective: To determine the decomposition temperature and identify degradation products of this compound.
Methodology:
-
Place a known amount of the compound (e.g., 5-10 mg) into a thermogravimetric analysis (TGA) pan.
-
Heat the sample from ambient temperature to a designated upper limit (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
Couple the TGA instrument with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases and confirm the degradation products (expected to be cyclohexanecarbaldehyde).
Caption: Workflow for the thermal stability assessment of this compound.
Hydrolytic Stability Assessment
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Spike the buffer solutions with the stock solution to a final concentration (e.g., 10 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 25 °C and 40 °C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots.
-
Analyze the aliquots by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection, to quantify the remaining amount of the parent compound.
-
Calculate the degradation rate at each pH and temperature.
Incompatibility Study
Objective: To assess the compatibility of this compound with common laboratory acids and bases.
Methodology:
-
Prepare solutions of this compound in an inert solvent (e.g., dichloromethane).
-
In separate vials, add a stoichiometric amount of a common laboratory acid (e.g., hydrochloric acid in dioxane) and a common laboratory base (e.g., sodium hydroxide solution).
-
Monitor the solutions at room temperature for any signs of reaction, such as color change, gas evolution, or precipitation.
-
At various time intervals, take an aliquot from each vial and analyze by thin-layer chromatography (TLC) or HPLC to detect the formation of new products.
-
A control sample of the trioxane solution without any additives should be run in parallel.
Spill and Disposal Procedures
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[6]
-
Wear appropriate PPE.
-
For small spills, sweep up the solid material and place it into a suitable container for disposal.[7]
-
For large spills, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[4]
-
Avoid generating dust.[4]
-
Do not let the product enter drains.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Skin Contact: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[4] Call a POISON CENTER or doctor if you feel unwell.
References
- 1. Redetermination of 2,4,6-tricyclohexyl-1,3,5-trioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tripropyl-1,3,5-trioxane | 2396-43-2 | Benchchem [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for 2,4,6-Tricyclohexyl-1,3,5-trioxane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2,4,6-tricyclohexyl-1,3,5-trioxane in the field of polymer chemistry. The protocols are based on established principles of cyclic acetal and aldehyde polymerization, offering a foundational guide for experimental design.
Application Note 1: Monomer for Cationic Ring-Opening Polymerization (CROP)
Principle:
This compound, as a cyclic trimer of cyclohexanecarbaldehyde, is a potential monomer for cationic ring-opening polymerization (CROP). This process is analogous to the well-established polymerization of 1,3,5-trioxane to produce polyoxymethylene (POM). The polymerization is typically initiated by a cationic species, such as a strong Brønsted or Lewis acid, which protonates an oxygen atom in the trioxane ring. This is followed by nucleophilic attack of another monomer molecule, leading to ring opening and chain propagation. The resulting polymer would be a polyacetal with cyclohexyl side groups, potentially offering unique thermal and mechanical properties due to the bulky, aliphatic nature of the cyclohexyl moiety.
Potential Properties of Poly(cyclohexylmethine oxide):
The incorporation of cyclohexyl groups into the polyacetal backbone is expected to impart:
-
Increased glass transition temperature (Tg) and thermal stability compared to linear polyacetals.
-
Enhanced hydrophobicity.
-
Good mechanical strength and rigidity.
-
Potential for biocompatibility, making it a candidate for biomedical applications.
Experimental Protocol: Cationic Ring-Opening Polymerization of this compound
This protocol describes a representative procedure for the CROP of this compound.
Materials:
-
This compound (monomer)
-
Anhydrous dichloromethane (solvent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Methanol (quenching agent)
-
Nitrogen gas supply
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a Schlenk flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane to the desired concentration (e.g., 1 M).
-
Cool the monomer solution to the desired reaction temperature (e.g., 0°C) using an ice bath.
-
Add the required amount of BF₃·OEt₂ initiator via syringe.
-
Allow the polymerization to proceed with stirring for a specified time. Monitor the reaction progress by taking aliquots for analysis (e.g., by ¹H NMR to observe monomer consumption).
-
Terminate the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (e.g., by gel permeation chromatography) and thermal properties (e.g., by DSC and TGA).
Quantitative Data (Representative):
| Parameter | Value |
| Monomer Concentration | 1.0 M in dichloromethane |
| Initiator (BF₃·OEt₂) | 1 mol% relative to monomer |
| Reaction Temperature | 0°C |
| Reaction Time | 24 hours |
| Expected Results | |
| Monomer Conversion | > 90% |
| Polymer Yield | > 85% |
| Number-Average MW (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Experimental Workflow for CROP:
Caption: Workflow for the cationic ring-opening polymerization of this compound.
Application Note 2: Controlled Source of Cyclohexanecarbaldehyde for Polymerization
Principle:
This compound can serve as a stable, solid source of high-purity cyclohexanecarbaldehyde. The trioxane can be thermally or catalytically decomposed to regenerate the aldehyde monomer in a controlled manner. This is advantageous as cyclohexanecarbaldehyde is a liquid that can be volatile and susceptible to oxidation or side reactions. Using the trioxane allows for easier handling, storage, and a slow, continuous feed of the monomer into a polymerization reaction, which can help in controlling the polymerization rate and the properties of the resulting polymer. The generated cyclohexanecarbaldehyde can then be polymerized via anionic or cationic mechanisms.
Advantages:
-
Stability: The trioxane is more stable for storage and handling than the liquid aldehyde.
-
Purity: Depolymerization can yield very pure monomer, free from common impurities found in commercially available aldehydes.
-
Controlled Release: Gradual depolymerization allows for a low, steady-state concentration of the monomer, which can be beneficial in living polymerization systems to control exotherms and achieve narrow molecular weight distributions.
Experimental Protocol: Depolymerization and Anionic Polymerization of Cyclohexanecarbaldehyde
This protocol describes the in-situ generation of cyclohexanecarbaldehyde from its trimer and subsequent anionic polymerization.
Materials:
-
This compound
-
Anhydrous toluene (solvent)
-
p-Toluenesulfonic acid (PTSA) (depolymerization catalyst)
-
sec-Butyllithium (s-BuLi) in cyclohexane (anionic initiator)
-
Anhydrous tetrahydrofuran (THF) (promoter)
-
Methanol (quenching agent)
Procedure:
-
Depolymerization Setup: In a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound and a catalytic amount of PTSA (e.g., 0.1 mol%).
-
Add anhydrous toluene and heat the mixture to reflux to initiate the depolymerization to cyclohexanecarbaldehyde. The aldehyde can be distilled as it is formed or used in situ.
-
Anionic Polymerization: In a separate, dry Schlenk flask under nitrogen, add anhydrous toluene and THF.
-
Cool the solvent mixture to -78°C using a dry ice/acetone bath.
-
Slowly add the distilled or in-situ generated cyclohexanecarbaldehyde to the cold solvent.
-
Initiate the polymerization by adding s-BuLi dropwise until a persistent color change is observed (if applicable) or based on a predetermined initiator-to-monomer ratio.
-
Allow the polymerization to proceed at -78°C for the desired time.
-
Terminate the reaction by adding degassed methanol.
-
Allow the mixture to warm to room temperature and precipitate the polymer in a suitable non-solvent.
-
Filter, wash, and dry the polymer under vacuum.
Quantitative Data (Representative for Aldehyde Polymerization):
| Parameter | Value |
| Monomer Concentration | 0.5 M in Toluene/THF (9:1) |
| Initiator (s-BuLi) | 0.5 mol% relative to monomer |
| Reaction Temperature | -78°C |
| Reaction Time | 2 hours |
| Expected Results | |
| Yield | > 90% |
| Number-Average MW (Mn) | Dependent on monomer/initiator ratio |
| Polydispersity Index (PDI) | < 1.2 (for living systems) |
Workflow for Depolymerization and Subsequent Polymerization:
Caption: Workflow for the generation of cyclohexanecarbaldehyde from its trimer and subsequent anionic polymerization.
Synthesis Protocol: Preparation of this compound
This protocol is adapted from the literature for the synthesis of the title compound from cyclohexanecarbaldehyde.[1]
Materials:
-
Cyclohexanecarbaldehyde
-
Benzene (solvent)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (catalyst)
-
Acetone
-
Water
-
Ethyl ether (recrystallization solvent)
Procedure:
-
Add cyclohexanecarbaldehyde (e.g., 2.0 g, 17.8 mmol) to benzene (20 ml) in a round-bottom flask.
-
Add PTSA·H₂O (e.g., 0.200 g, 1.05 mmol) to the solution.
-
Reflux the mixture for 6 hours.
-
Cool the mixture overnight in a refrigerator. A solid trimeric complex will form.
-
Separate the solid complex by filtration and dry it.
-
To purify, dissolve the crude solid in an acetone-water (3:1) solution.
-
Stir the mixture for 5 minutes, then filter the solid and dry it.
-
Recrystallize the product from ethyl ether to obtain colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
Reaction Parameters and Results:
| Parameter | Value |
| Cyclohexanecarbaldehyde | 17.8 mmol |
| Catalyst (PTSA·H₂O) | 1.05 mmol |
| Solvent | Benzene |
| Reaction Time | 6 hours (reflux) |
| Results | |
| Yield | 76%[1] |
| Melting Point | 162°C (435 K)[1] |
| Appearance | Colorless crystals[1] |
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4,6-Tricyclohexyl-1,3,5-trioxane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,4,6-Tricyclohexyl-1,3,5-trioxane. This resource includes detailed troubleshooting advice, frequently asked questions, experimental protocols, and data-driven insights to help overcome common challenges and maximize reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst (e.g., PTSA) may be old or deactivated. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Presence of Water: Water can interfere with the acid-catalyzed cyclotrimerization. 4. Impure Starting Material: The cyclohexanecarbaldehyde may contain impurities that inhibit the reaction. | 1. Use fresh or purified catalyst. Consider using alternative catalysts such as trimethylsilyl chloride or acetonyltriphenylphosphonium bromide.[1] 2. Increase the reflux time or reaction temperature. Monitor the reaction progress using techniques like TLC or GC. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. 4. Purify the cyclohexanecarbaldehyde by distillation before use. |
| Formation of Byproducts | 1. Excessive Heat: High temperatures can lead to side reactions and decomposition. 2. Incorrect Catalyst Concentration: Too much or too little catalyst can promote the formation of unwanted products. 3. Presence of Oxygen: Oxidation of the aldehyde can occur. | 1. Maintain a consistent and controlled reaction temperature.[2] 2. Optimize the catalyst loading. A typical starting point for PTSA is around 5-10 mol%. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is a Sticky or Oily Solid | 1. Incomplete Reaction: The product may be a mixture of the desired trioxane and unreacted starting material or oligomers. 2. Impurities: The presence of solvent or other impurities can prevent crystallization. | 1. Extend the reaction time or increase the catalyst concentration slightly. 2. Purify the product by recrystallization from a suitable solvent like ethyl ether or by column chromatography.[1] |
| Difficulty in Product Isolation | 1. Product is too Soluble in the Reaction Solvent: This can lead to losses during filtration. 2. Formation of a Fine Precipitate: A very fine solid can be difficult to collect by filtration. | 1. Cool the reaction mixture to a lower temperature to decrease solubility. If necessary, partially remove the solvent under reduced pressure before cooling. 2. Allow the precipitate to stand and agglomerate before filtration. The use of a centrifuge to pellet the solid before decanting the supernatant can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most commonly cited method is the acid-catalyzed cyclotrimerization of cyclohexanecarbaldehyde. Toluene-4-sulfonic acid monohydrate (PTSA) is a frequently used catalyst for this reaction.[1]
Q2: What is a typical yield for this synthesis?
A2: A reported yield for the synthesis using cyclohexanecarbaldehyde and PTSA as a catalyst is 76%.[1] However, yields can be influenced by various factors.
Q3: What factors can influence the yield of the reaction?
A3: Several factors can impact the yield, including the choice and concentration of the catalyst, reaction temperature and time, purity of the starting materials, and the solvent used.[2] The presence of certain salts can also affect the yield of trioxane synthesis in general.[3][4]
Q4: How can I purify the final product?
A4: The product can be purified by recrystallization. Ethyl ether has been successfully used as a recrystallization solvent.[1] Other potential methods include column chromatography.
Q5: What are the safety precautions I should take when performing this synthesis?
A5: Cyclohexanecarbaldehyde is a flammable liquid and an irritant. PTSA is a corrosive solid. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Synthesis of this compound using PTSA
This protocol is based on a reported procedure for the synthesis of the title compound.[1]
Materials:
-
Cyclohexanecarbaldehyde
-
Toluene-4-sulfonic acid monohydrate (PTSA)
-
Benzene (or a less toxic alternative like toluene)
-
Acetone
-
Water
-
Ethyl ether
Procedure:
-
To a solution of cyclohexanecarbaldehyde (2.0 g, 17.8 mmol) in benzene (20 ml), add PTSA (0.200 g, 1.05 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture in a refrigerator overnight to allow the product to precipitate.
-
Separate the solid trimeric complex by filtration and dry.
-
To a 3:1 acetone-water solution (20 ml), add PTSA (0.20 g, 1.05 mmol).
-
Add the dried trimeric complex (0.500 g, 2.23 mmol) to this solution and stir for 5 minutes.
-
Filter the solid product and dry.
-
Recrystallize the product from ethyl ether to obtain pure cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
Data Presentation
Table 1: Summary of a Reported Synthesis of this compound [1]
| Parameter | Value |
| Starting Material | Cyclohexanecarbaldehyde |
| Catalyst | Toluene-4-sulfonic acid monohydrate (PTSA) |
| Solvent | Benzene |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux |
| Reported Yield | 76% |
| Purification Method | Recrystallization from ethyl ether |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Synthesis of 2,4,6-Tricyclohexyl-1,3,5-trioxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-tricyclohexyl-1,3,5-trioxane.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid - PTSA) may be old or hydrated, reducing its activity.
-
Insufficient Reaction Time or Temperature: The trimerization reaction may not have reached completion.
-
Presence of Water: Water can interfere with the acid-catalyzed reaction and shift the equilibrium back towards the starting aldehyde.
-
Impure Starting Material: The cyclohexanecarboxaldehyde may contain impurities that inhibit the reaction.
Solutions:
-
Catalyst Quality: Use a fresh, anhydrous acid catalyst. Consider drying the catalyst before use.
-
Reaction Conditions: Ensure the reaction is refluxed for a sufficient amount of time (e.g., 6 hours) as described in established protocols.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Anhydrous Conditions: Use dry solvents and glassware. Consider using a Dean-Stark apparatus to remove water formed during the reaction.
-
Starting Material Purity: Purify the cyclohexanecarboxaldehyde by distillation before use if its purity is questionable.
Problem 2: Presence of Significant Impurities in the Product
Possible Causes:
-
Side Reactions: The primary side reactions in this synthesis are aldol condensation of the starting aldehyde and the formation of linear polymers.
-
Incomplete Reaction: Unreacted cyclohexanecarboxaldehyde remains in the product mixture.
-
Decomposition: The trioxane product can decompose back to the aldehyde, especially at elevated temperatures.
Solutions:
-
Control Reaction Temperature: Lowering the reaction temperature can help to suppress side reactions. However, this may also slow down the desired trimerization, requiring longer reaction times.
-
Purification:
-
Recrystallization: This is an effective method for purifying the solid this compound. Ethyl ether is a suitable solvent for recrystallization.[1]
-
Distillation (for starting material): If unreacted aldehyde is the main impurity, it can be removed by vacuum distillation before product isolation.
-
Problem 3: Product is an Oil or Gummy Solid, Not a Crystalline Solid
Possible Causes:
-
Presence of Byproducts: Aldol condensation products and polymeric materials can interfere with crystallization.
-
Residual Solvent: Incomplete removal of the reaction solvent.
Solutions:
-
Thorough Purification: Perform recrystallization, potentially multiple times, to remove impurities that inhibit crystallization.
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most likely side reaction is the acid-catalyzed self-condensation of cyclohexanecarboxaldehyde, which is a type of aldol condensation. This reaction leads to the formation of an α,β-unsaturated aldehyde. The formation of linear polymers with acetal structures is another potential side reaction.
Q2: How can I minimize the formation of byproducts?
A2: To minimize byproducts, it is crucial to control the reaction conditions. Using a moderate temperature can help reduce the rate of side reactions relative to the desired trimerization. Ensuring anhydrous conditions is also important, as the presence of water can promote the reverse reaction and other side reactions.
Q3: What are some alternative catalysts for this synthesis?
A3: Besides p-toluenesulfonic acid (PTSA), other acid catalysts can be used for the trimerization of aldehydes. These include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts like silica gel and cation exchange resins. The choice of catalyst can influence reaction rates and the formation of side products.
Q4: How can I confirm the identity and purity of my product?
A4: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] The purity can be assessed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and by measuring its melting point. The reported melting point for cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane is 435 K (162 °C).[1]
Data Presentation
Table 1: Overview of Potential Side Reactions and Influencing Factors
| Side Reaction/Issue | Description | Favorable Conditions | Mitigation Strategies |
| Aldol Condensation | Self-condensation of two molecules of cyclohexanecarboxaldehyde. | High catalyst concentration, high temperatures. | Use moderate temperatures, control catalyst loading. |
| Polymerization | Formation of linear polyacetal chains from the aldehyde. | Strong acidic conditions, presence of certain impurities. | Choose a milder catalyst, ensure pure starting materials. |
| Decomposition | Reversion of the trioxane to cyclohexanecarboxaldehyde. | High temperatures during reaction or workup. | Avoid excessive heating, consider vacuum distillation for solvent removal. |
Experimental Protocols
Key Experiment: Synthesis of this compound[1]
Materials:
-
Cyclohexanecarboxaldehyde (2.0 g, 17.8 mmol)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.200 g, 1.05 mmol)
-
Benzene (20 ml)
-
Acetone
-
Water
-
Ethyl ether
Procedure:
-
To a solution of cyclohexanecarboxaldehyde in benzene, add p-toluenesulfonic acid monohydrate.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture overnight in a refrigerator.
-
Separate the solid that forms (a trimeric complex).
-
Prepare a 3:1 acetone-water solution.
-
Add the separated solid to the acetone-water solution and stir for 5 minutes.
-
Filter and dry the resulting solid.
-
Recrystallize the product from ethyl ether to obtain colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
-
The reported yield for this procedure is 76%.[1]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
preventing aldol condensation during cyclohexanecarbaldehyde trimerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trimerization of cyclohexanecarbaldehyde. Our goal is to help you minimize the competing aldol condensation reaction and maximize the yield of the desired trimer, 2,4,6-tricyclohexyl-1,3,5-trioxane.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing this compound from cyclohexanecarbaldehyde?
The primary challenge is the competition between the desired acid-catalyzed trimerization and the undesired aldol condensation side reaction. Both pathways are viable, and controlling the reaction conditions is crucial to favor the formation of the trimer.
Q2: What are the main products of the trimerization and aldol condensation of cyclohexanecarbaldehyde?
-
Trimerization Product: this compound, a stable cyclic trimer.
-
Aldol Condensation Product: 2-(cyclohexanecarbonyl)cyclohex-1-enecarbaldehyde, an α,β-unsaturated aldehyde formed from the self-condensation of two cyclohexanecarbaldehyde molecules.[1]
Q3: Which reaction conditions favor trimerization over aldol condensation?
Generally, acidic conditions and lower temperatures favor the formation of the trimer (this compound). In contrast, basic conditions and higher temperatures tend to promote the aldol condensation pathway.[2] For example, the use of a Lewis acid like FeCl₃ at lower temperatures has been shown to selectively produce the trioxane.[2]
Q4: Is the self-aldol condensation of cyclohexanecarbaldehyde a significant issue?
While possible, the self-aldol condensation of cyclohexanecarbaldehyde is somewhat sterically hindered. The α-carbon is tertiary, meaning the formation of a new carbon-carbon bond creates a sterically demanding quaternary center, which can make the reaction less favorable compared to aldehydes with less substitution at the α-position.[3] However, under basic conditions, it can still be a significant side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of trimer | Reaction conditions favor aldol condensation. | - Ensure acidic conditions are maintained. Use a catalyst like p-toluenesulfonic acid (PTSA) or a Lewis acid such as FeCl₃. - Lower the reaction temperature. For FeCl₃ catalysis, lower temperatures have been shown to improve selectivity for the trimer.[2] - Consider the solvent. Non-polar aprotic solvents like benzene or toluene are often used for trimerization. |
| Incomplete reaction. | - Increase the reaction time. The PTSA-catalyzed method specifies a 6-hour reflux. - Ensure efficient stirring to maximize contact between reactants and the catalyst. | |
| Catalyst deactivation. | - Use fresh or properly stored catalyst. Ensure the catalyst is not exposed to moisture if it is water-sensitive. | |
| Presence of aldol condensation byproduct | Reaction conditions are not optimal for trimerization. | - As with low trimer yield, switch to or ensure strongly acidic conditions. Basic residues in glassware or starting materials can promote aldol condensation. - Decrease the reaction temperature. Aldol condensations often have a higher activation energy and are favored at higher temperatures.[4] |
| Presence of water. | While some studies with FeCl₃ suggest water can enhance trimerization selectivity, in other acid-catalyzed systems, water can potentially interfere. If aldol condensation is a major issue, ensure anhydrous conditions by using dry solvents and glassware. | |
| Formation of other byproducts (e.g., polymers) | Highly concentrated reaction mixture or prolonged reaction at high temperatures. | - Adjust the concentration of the starting material. - Monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of degradation or polymerization products. |
| Difficulty in isolating the trimer | The trimer may be a solid that is difficult to purify from the reaction mixture. | - The trimer can often be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. - Recrystallization from a suitable solvent, such as ethyl ether, can be used for further purification. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Trimerization of Cyclohexanecarbaldehyde using p-Toluenesulfonic Acid (PTSA)
This protocol is adapted from a literature procedure for the synthesis of this compound with a reported yield of 76%.[5]
Materials:
-
Cyclohexanecarbaldehyde
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Benzene (or Toluene)
-
Acetone
-
Water
-
Ethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Refrigerator
Procedure:
-
To a round-bottom flask, add cyclohexanecarbaldehyde (2.0 g, 17.8 mmol) and benzene (20 mL).
-
Add p-toluenesulfonic acid monohydrate (0.200 g, 1.05 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 6 hours.
-
After 6 hours, cool the reaction mixture to room temperature and then place it in a refrigerator overnight to allow for the precipitation of the solid trimer.
-
Separate the solid product by filtration and dry it.
-
For purification, the crude product can be recrystallized from ethyl ether.
Data Presentation
While specific quantitative data for the self-condensation of cyclohexanecarbaldehyde under various basic conditions is not extensively reported, a qualitative comparison based on general principles of aldehyde chemistry can be made.
Table 1: Qualitative Comparison of Reaction Conditions for Trimerization vs. Aldol Condensation of Cyclohexanecarbaldehyde
| Parameter | Favorable for Trimerization | Favorable for Aldol Condensation |
| Catalyst | Acidic (e.g., PTSA, FeCl₃) | Basic (e.g., NaOH, LDA) |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Aprotic (e.g., Benzene, Toluene) | Protic or Aprotic |
| Water Content | Can be beneficial with some Lewis acids | Generally tolerated, can be a byproduct |
Visualizations
Reaction Pathways
Caption: Competing pathways for cyclohexanecarbaldehyde.
Experimental Workflow for Trimerization
Caption: Workflow for acid-catalyzed trimerization.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Why cyclohexane-1,4-dicarbaldehyde does not give aldol condensation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4,6-Tricyclohexyl-1,3,5-trioxane by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4,6-Tricyclohexyl-1,3,5-trioxane via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the chosen solvent, even with heating. | The solvent is not suitable for this compound. The compound may be highly impure. | Select a more appropriate solvent. Ethyl ether and acetone have been reported as suitable solvents.[1][2] Consider performing a small-scale solvent screen to identify an optimal solvent. If impurities are suspected, pre-purification by another method (e.g., column chromatography) may be necessary. |
| The compound dissolves, but no crystals form upon cooling. | The solution is too dilute. The cooling process is too rapid. The compound has "oiled out" instead of crystallizing. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. If an oil has formed, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Alternatively, add a seed crystal of pure this compound. |
| The crystals are very small or appear as a powder. | The solution cooled too quickly. The solution was agitated during cooling. | Ensure a slow cooling process. Allow the flask to cool to room temperature without disturbance before moving it to a colder environment. |
| The yield of purified crystals is low. | Too much solvent was used, and some product remains in the mother liquor. The compound is significantly soluble in the cold solvent. The crystals were not completely collected during filtration. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution thoroughly in an ice bath to minimize the solubility of the product. Ensure complete transfer of the crystals to the filtration apparatus and wash them with a minimal amount of ice-cold solvent. |
| The purified crystals are colored or appear impure. | The crude material contains colored impurities that are co-soluble in the recrystallization solvent. The solvent reacted with the compound or impurities. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter the solution before cooling. Ensure the chosen solvent is inert and of high purity. A second recrystallization may be necessary. |
| The melting point of the purified crystals is broad or lower than the literature value (162 °C). | The crystals are not completely dry and contain residual solvent. The crystals are still impure. | Dry the crystals thoroughly under vacuum. Perform another recrystallization, ensuring slow crystal growth to maximize purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Ethyl ether has been successfully used to obtain colorless crystals of this compound.[1] Acetone has also been mentioned as a solvent for recrystallizing similar trioxane compounds.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A small-scale solvent screen is recommended to determine the optimal solvent for your specific sample.
Q2: What is the expected yield for the recrystallization of this compound?
A2: A yield of 76% has been reported when recrystallizing from ethyl ether.[1] However, the yield can vary depending on the purity of the starting material and the specific recrystallization technique used.
Q3: How can I induce crystallization if my compound oils out?
A3: If this compound "oils out," you can try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the interface of the oil and solvent.
-
Seed Crystals: Add a very small crystal of pure this compound to the cooled solution.
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Solvent Addition: Add a small amount of a solvent in which the compound is insoluble to increase the supersaturation.
Q4: What is the melting point of pure this compound?
A4: The reported melting point is 435 K, which is equivalent to 162 °C.[1] A sharp melting point close to this value is a good indicator of purity.
Q5: How can I be sure my recrystallized product is pure?
A5: Purity can be assessed by several methods:
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Melting Point Analysis: A sharp melting point at the known literature value is a strong indication of purity.
-
Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any impurities.[1]
-
Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to check for the presence of multiple components.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recrystallization Solvent | Ethyl Ether | [1] |
| Reported Yield | 76% | [1] |
| Crystal Appearance | Colorless crystals | [1] |
| Melting Point | 162 °C (435 K) | [1] |
Experimental Protocol: Recrystallization of this compound from Ethyl Ether
This protocol is based on a reported successful recrystallization.[1]
Materials:
-
Crude this compound
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Ethyl ether (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl ether. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Heat the mixture back to boiling for a few minutes.
-
Hot Filtration (if decolorized): If charcoal was added, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
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Analysis: Determine the melting point of the dried crystals and, if desired, perform further spectroscopic analysis to confirm purity.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 2,4,6-Tricyclohexyl-1,3,5-trioxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-tricyclohexyl-1,3,5-trioxane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Possible Cause | Identification | Suggested Solution |
| Incomplete Reaction | Presence of a significant amount of unreacted cyclohexanecarboxaldehyde in the crude product, detectable by GC-MS or ¹H NMR (aldehyde proton signal around 9-10 ppm). | - Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC. - Ensure the catalyst (e.g., PTSA) is active and used in the correct stoichiometric amount. |
| Side Reactions | Formation of byproducts such as aldol condensation products or cyclohexanecarboxylic acid, identifiable by NMR, GC-MS, or IR spectroscopy. | - Optimize reaction conditions to minimize side reactions (see Troubleshooting Issues 2 and 3). - Ensure the purity of the starting cyclohexanecarboxaldehyde. |
| Product Loss During Work-up | Low recovery after purification steps. | - Review the purification protocol. Recrystallization from a suitable solvent like ethyl ether is a common method.[1] Ensure appropriate solvent volumes and cooling procedures are used to maximize crystal formation. - If using column chromatography, select an appropriate stationary and mobile phase to ensure good separation and recovery. |
| Catalyst Inactivity | The reaction fails to proceed or is very slow. | - Use fresh or properly stored catalyst. Acid catalysts like PTSA can be hygroscopic. - Consider alternative catalysts such as trimethylsilyl chloride or acetonyltriphenylphosphonium bromide.[1] |
Issue 2: Presence of an Aldehyde Peak in the Final Product's ¹H NMR Spectrum
Possible Cause and Solutions:
This indicates the presence of unreacted cyclohexanecarboxaldehyde.
-
Purification:
-
Recrystallization: Perform one or more additional recrystallizations. This compound is a solid, while the starting aldehyde is a liquid at room temperature, which should allow for efficient separation.
-
Bisulfite Washing: Wash the crude product solution with a saturated sodium bisulfite solution. This will form a water-soluble adduct with the aldehyde, which can then be removed in an aqueous wash. The trioxane will remain in the organic layer.
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Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel can be employed.
-
Issue 3: Observation of a Broad Peak around 10-12 ppm in the ¹H NMR Spectrum and a Carbonyl Stretch around 1700-1730 cm⁻¹ in the IR Spectrum
Possible Cause and Solutions:
This suggests the presence of cyclohexanecarboxylic acid, an oxidation byproduct of the starting aldehyde.
-
Prevention:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Use freshly distilled cyclohexanecarboxaldehyde to remove any pre-existing carboxylic acid impurity.
-
-
Purification:
-
Base Wash: During the work-up, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the trioxane remains in the organic phase.
-
Issue 4: Complex Mixture of Products Observed by GC-MS or NMR
Possible Cause and Solutions:
This could be due to the formation of aldol condensation products, isomers of the trioxane, or linear polymers.
-
Minimizing Aldol Condensation:
-
Maintain a moderate reaction temperature, as higher temperatures can favor aldol condensation.
-
Slowly add the aldehyde to the reaction mixture containing the acid catalyst.
-
-
Favoring Trimerization over Polymerization:
-
Ensure the reaction concentration is optimized. High concentrations of the aldehyde may favor linear polymerization.
-
-
Isomer Formation:
-
The cis,cis,cis-isomer is generally the thermodynamically favored product. Allowing the reaction to reach equilibrium may increase its proportion. Purification by careful recrystallization or chromatography may be necessary to isolate the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most commonly cited method is the acid-catalyzed trimerization of cyclohexanecarboxaldehyde. A typical catalyst used is p-toluenesulfonic acid (PTSA).[1]
Q2: What are the expected spectroscopic data for pure cis,cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane?
A2: Based on literature data, the expected spectroscopic characteristics are:
-
¹H NMR (300 MHz, CDCl₃): δ 4.47 (d, 3H), 1.56-1.83 (m, 18H), 0.99-1.21 (m, 15H).[1]
-
¹³C NMR (75 MHz, CDCl₃): δ 104.29, 41.87, 27.04, 26.47, 25.66.[1]
-
IR (KBr): 2923, 2851, 1161, 1124, 1068 cm⁻¹.[1]
-
Mass Spec (EI): m/z 336 (M⁺).[1]
Q3: How can I confirm the stereochemistry of the synthesized trioxane?
A3: X-ray crystallography is the most definitive method to confirm the cis,cis,cis-stereochemistry.[1] High-resolution NMR techniques can also provide evidence for the stereochemical arrangement.
Q4: Can other catalysts be used for this synthesis?
A4: Yes, other catalysts reported for the synthesis of 1,3,5-trioxanes from aldehydes include trimethylsilyl chloride and acetonyltriphenylphosphonium bromide.[1] The choice of catalyst can influence reaction conditions and yield.
Q5: My reaction mixture is a thick, viscous oil instead of a solid. What could be the reason?
A5: This could indicate the formation of linear polymers as a significant byproduct. This may be caused by non-optimal reaction concentrations or temperatures. It is also possible that the desired product is present but mixed with other impurities that are preventing its crystallization. Attempting to precipitate the product by adding a non-solvent or purifying a small sample by chromatography might help to isolate the solid trioxane.
Experimental Protocols
Synthesis of cis,cis,cis-2,4,6-Tricyclohexyl-1,3,5-trioxane using PTSA[1]
-
To a solution of cyclohexanecarboxaldehyde (2.0 g, 17.8 mmol) in benzene (20 mL), add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.200 g, 1.05 mmol).
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Reflux the mixture for 6 hours.
-
Cool the reaction mixture and then store it overnight in a refrigerator.
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Collect the resulting solid precipitate by filtration and dry it.
-
Recrystallize the crude product from ethyl ether to obtain colorless crystals of cis,cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
Purification of Crude this compound
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities like cyclohexanecarboxylic acid.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bisulfite to remove any unreacted cyclohexanecarboxaldehyde.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent (e.g., ethyl ether) to yield the pure product.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for impurity identification and removal.
Caption: Experimental workflow for the purification of this compound.
References
effect of temperature on 2,4,6-Tricyclohexyl-1,3,5-trioxane stability
This technical support center provides troubleshooting guides and frequently asked questions regarding the thermal stability of 2,4,6-Tricyclohexyl-1,3,5-trioxane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: this compound is a relatively stable crystalline solid with a melting point of approximately 162 °C (435 K)[1]. Generally, the presence of alkyl substituents, such as the cyclohexyl groups, enhances the stability of the 1,3,5-trioxane ring compared to the unsubstituted parent compound[2]. However, like other trioxanes, its stability is significantly influenced by temperature and the presence of acidic or basic catalysts.
Q2: What is the primary decomposition pathway for this compound at elevated temperatures?
A2: The primary thermal decomposition pathway is a reverse reaction of its synthesis, where the trioxane ring cleaves to regenerate three molecules of the constituent aldehyde, cyclohexanecarbaldehyde[2]. This process is known as depolymerization or retro-trimerization.
Q3: At what temperature does this compound begin to decompose?
Q4: How do acidic or basic conditions affect the stability of this compound at different temperatures?
A4: The stability of the trioxane ring is highly dependent on pH.
-
Acidic Conditions: The compound is susceptible to acid-catalyzed decomposition, even at moderate temperatures. The presence of acid can significantly lower the temperature at which the trioxane ring opens to form cyclohexanecarbaldehyde[2].
-
Neutral to Alkaline Conditions: this compound is generally stable under neutral and alkaline conditions[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected sample weight loss at temperatures below the melting point during TGA. | Presence of residual solvent from synthesis or purification. | Ensure the sample is thoroughly dried under vacuum before analysis. Incorporate an initial isothermal step in your TGA method (e.g., at 100 °C) to remove any volatile impurities before the main heating ramp. |
| Sample discoloration (e.g., turning yellow or brown) upon heating. | Thermal decomposition into cyclohexanecarbaldehyde, which may then undergo further side reactions or polymerization at high temperatures. | Lower the experimental temperature if possible. Ensure the experimental setup is free of acidic contaminants. Consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. |
| Difficulty obtaining a stable baseline in DSC analysis. | Sample decomposition or reaction with the sample pan. | Use an inert sample pan material (e.g., gold-plated stainless steel or ceramic) if reactivity is suspected. Ensure the DSC cell is clean and properly calibrated. Run the experiment under an inert atmosphere. |
| Inconsistent melting point or broad melting peak observed in DSC. | Impurities in the sample, possibly including the monomer (cyclohexanecarbaldehyde) or linear oligomers. | Purify the sample by recrystallization. A sharp melting peak is indicative of high purity. |
| Product decomposition during purification steps involving heat (e.g., distillation). | The purification temperature is too high, promoting depolymerization. | Use purification techniques that do not require high temperatures, such as recrystallization from a suitable solvent. If distillation is necessary, perform it under high vacuum to lower the boiling point. |
Data Presentation
Table 1: Physical and Thermal Properties of this compound and Related Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes on Thermal Stability |
| This compound | C₂₁H₃₆O₃ | 336.51 | 162[1] | Stable solid; decomposes at elevated temperatures, especially in the presence of acid[2]. |
| 1,3,5-Trioxane (parent compound) | C₃H₆O₃ | 90.08 | 62[4] | Decomposes to formaldehyde at high temperatures (250-330 °C)[3]. Unstable in the presence of acids[5]. |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology:
-
Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder. Accurately weigh 5-10 mg of the sample into a clean TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a non-oxidative atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument software, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Protocol 2: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and observe any other thermal transitions of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a DSC pan (e.g., aluminum). Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
Hold at 200 °C for 2 minutes to ensure complete melting.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Perform a second heating ramp from 25 °C to 200 °C at 10 °C/min to observe the thermal behavior after the initial melt.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic event on the first heating scan.
-
Compare the first and second heating scans to identify any changes in the material's thermal behavior due to heating.
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. Redetermination of 2,4,6-tricyclohexyl-1,3,5-trioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tripropyl-1,3,5-trioxane | 2396-43-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
minimizing byproduct formation in trioxane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during trioxane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in trioxane synthesis?
A1: The primary byproducts in the acid-catalyzed trimerization of formaldehyde to trioxane include formic acid, methanol, methyl formate, and methylal.[1] Additionally, linear polyoxymethylenes, dioxymethylene dimethoxide, and trioxymethylene dimethoxide can also be formed, particularly if methanol is present in the reaction mixture.[2][3]
Q2: How does the choice of catalyst affect byproduct formation?
A2: The catalyst plays a crucial role in both the rate of trioxane formation and the generation of byproducts.
-
Homogeneous catalysts , such as sulfuric acid, are effective but can lead to higher levels of byproducts like formic acid and require neutralization and can cause equipment corrosion.[1] Increasing the concentration of sulfuric acid above 10% by weight can sharply increase the formation of byproducts.[4]
-
Heterogeneous catalysts , like acidic ion-exchange resins (e.g., Amberlite 200C), zeolites (e.g., ZSM-5), and heteropolyacids (e.g., phosphotungstic acid), offer advantages such as easier separation from the reaction mixture and potentially higher selectivity towards trioxane, thus reducing byproduct formation.[1][5][6] They are generally less corrosive than strong mineral acids.
Q3: What is the role of water in the reaction, and how does its concentration impact byproduct formation?
A3: Water is a key component in the aqueous formaldehyde solutions used for trioxane synthesis and is also a product of some side reactions. High concentrations of water can shift the reaction equilibrium, potentially hindering the formation of trioxane and favoring the formation of hydrated forms of formaldehyde (methylene glycol and poly(oxymethylene) glycols).[4] Industrial processes often include a step to concentrate the aqueous formaldehyde solution to about 60-75 wt% before the reaction to reduce the water load.[1][7]
Q4: Can the presence of methanol in the formaldehyde feedstock contribute to byproduct formation?
A4: Yes, methanol is a common stabilizer in commercial formaldehyde solutions and can react to form several byproducts. These include methyl formate (from the reaction of methanol and formic acid), methylal (dioxymethylene dimethyl ether), and other polyoxymethylene dimethyl ethers.[2][3][8] Therefore, controlling the methanol concentration in the reaction system is critical for minimizing these impurities.
Troubleshooting Guides
Issue 1: High Levels of Formic Acid in the Product
-
Possible Cause 1: High Catalyst Concentration.
-
Troubleshooting Step: If using a homogeneous catalyst like sulfuric acid, ensure the concentration is optimized. Concentrations above 10% can significantly increase the rate of the Cannizzaro reaction, which produces formic acid.[4] For heterogeneous catalysts, ensure the appropriate catalyst loading is used as per established protocols.
-
-
Possible Cause 2: High Reaction Temperature.
-
Troubleshooting Step: Elevated temperatures can accelerate side reactions. The optimal temperature range is typically between 60°C and 125°C.[3] Operating at the lower end of this range can help reduce formic acid formation, but be mindful of potential paraformaldehyde precipitation at temperatures that are too low.[3]
-
-
Possible Cause 3: Presence of Oxidizing Impurities.
-
Troubleshooting Step: Ensure the formaldehyde source and other reagents are free from oxidizing impurities that could contribute to the oxidation of formaldehyde to formic acid.
-
Issue 2: Significant Formation of Methanol-Derived Byproducts (Methyl Formate, Methylal)
-
Possible Cause 1: High Methanol Concentration in the Feedstock.
-
Possible Cause 2: Imbalance of Methanol to Formic Acid Ratio.
-
Troubleshooting Step: The weight percentage of methanol should ideally not exceed twice the weight percentage of formic acid in the reaction system.[2][9] Adjusting the feed composition or reaction conditions to maintain this ratio can suppress the formation of dioxymethylene dimethoxide and trioxymethylene dimethoxide.[2][3]
-
Issue 3: Low Trioxane Yield and/or Paraformaldehyde Precipitation
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Possible Cause 2: Inefficient Water Removal.
-
Troubleshooting Step: As the reaction is an equilibrium process, the presence of excess water can inhibit the forward reaction. In a laboratory setting, consider using a Dean-Stark apparatus or other methods to remove water as it is formed. In industrial settings, reactive distillation is employed.[1]
-
-
Possible Cause 3: Inadequate Catalyst Activity.
-
Troubleshooting Step: Ensure the catalyst is active. Heterogeneous catalysts may need activation or regeneration. For homogeneous catalysts, verify the concentration is correct.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Byproduct Profile | Reference |
| Catalyst | Sulfuric Acid | Cation Exchange Resin | [Ga, Al]-MFI-50 Zeolite | - | [4][5][10] |
| Catalyst Conc. | >10 wt% | - | - | Sharp increase in byproducts | [4] |
| Methanol Conc. | 0.5-5.0 wt% | 0.5-3.0 wt% | - | Reduced dioxymethylene dimethoxide and trioxymethylene dimethoxide | [2][3] |
| Formic Acid Conc. | 0.5-5.0 wt% | - | - | Reduced equipment corrosion and byproducts | [2][3] |
| Methanol/Formic Acid Ratio | ≤ 2 (wt%/wt%) | - | - | Suppressed formation of methanol-derived byproducts | [2][9] |
| Reaction Temp. | 60-125 °C | - | - | Optimal range to balance yield and byproduct formation | [3] |
Experimental Protocols
Protocol 1: Laboratory Scale Trioxane Synthesis using a Heterogeneous Catalyst
This protocol describes a batch synthesis of trioxane from an aqueous formaldehyde solution using an acidic ion-exchange resin, aiming to minimize byproduct formation.
Materials:
-
Aqueous formaldehyde solution (60-65 wt%)
-
Acidic cation exchange resin (e.g., Amberlite 200C)
-
Round-bottom flask (3-neck)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dean-Stark apparatus (optional, for water removal)
-
Organic solvent for extraction (e.g., dichloromethane or toluene)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: If required, activate the cation exchange resin according to the manufacturer's instructions. Typically, this involves washing with deionized water and then with the reaction solvent.
-
Reaction Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. If using a Dean-Stark apparatus, it should be placed between the flask and the condenser.
-
Charging the Reactor: Charge the flask with the aqueous formaldehyde solution and the acidic cation exchange resin (e.g., 10-15% by weight of the formaldehyde solution).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 95-100°C) with vigorous stirring.
-
Water Removal (Optional): If using a Dean-Stark apparatus, azeotropically remove water from the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of trioxane and major byproducts.
-
Work-up: After the reaction reaches the desired conversion, cool the mixture to room temperature and filter to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the trioxane with an organic solvent (e.g., dichloromethane). Perform multiple extractions to maximize recovery.
-
Washing: Combine the organic extracts and wash with a 5% sodium bicarbonate solution to remove any residual acidic components, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude trioxane by distillation or recrystallization to obtain the final product.
Visualizations
References
- 1. 1,3,5-Trioxane Plant, Trioxane Production Process, POM Production Technology [slchemtech.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Synthesis of trioxane from formaldehyde catalyzed by [Ga, Al]-MFI zeolites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. KR100384917B1 - Process for preparing trioxane - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 2,4,6-Tricyclohexyl-1,3,5-trioxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,4,6-tricyclohexyl-1,3,5-trioxane. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages spectral data from its constituent precursor, cyclohexanecarboxaldehyde, and the parent trioxane ring structure, 1,3,5-trioxane, to predict and contextualize its spectral features. This approach offers valuable insights for researchers working with substituted trioxanes and related heterocyclic systems.
Predicted ¹H NMR Spectral Data and Comparison
The ¹H NMR spectrum of this compound is anticipated to be a composite of signals arising from the protons on the trioxane ring and the protons of the three cyclohexyl substituents. The trioxane ring protons are expected to appear as a singlet, while the cyclohexyl protons will present as a series of complex multiplets.
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| This compound | Trioxane Ring (O-CH-O) | ~4.5 - 5.0 (Predicted) | Singlet (s) | N/A | The chemical shift is predicted to be downfield due to the electronegativity of the adjacent oxygen atoms. The three methine protons on the trioxane ring are chemically equivalent. |
| Cyclohexyl (α-CH) | ~1.5 - 2.0 (Predicted) | Multiplet (m) | Complex | The proton attached to the carbon adjacent to the trioxane ring. Its signal will be a multiplet due to coupling with neighboring cyclohexyl protons. | |
| Cyclohexyl (other CH₂) | ~1.0 - 1.8 (Predicted) | Multiplet (m) | Complex | The remaining methylene protons of the cyclohexyl rings will appear as a complex series of overlapping multiplets. | |
| Cyclohexanecarboxaldehyde | Aldehyde (CHO) | ~9.6[1] | Singlet (s) or Doublet (d) | ~1.2[1] | This characteristic downfield signal is absent in the trimer, this compound.[2][3][4][5] |
| Cyclohexyl Protons | ~1.2 - 2.5[1] | Multiplet (m) | Complex | A complex region of overlapping signals corresponding to the eleven protons on the cyclohexane ring.[4] | |
| 1,3,5-Trioxane | Methylene (O-CH₂-O) | ~5.1[6][7][8] | Singlet (s) | N/A | The six equivalent protons of the parent trioxane ring appear as a sharp singlet, indicating a high degree of symmetry. At low temperatures, this can broaden into an AB quartet.[6][7][8][9] |
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a general methodology for the acquisition of a ¹H NMR spectrum applicable to this compound and related compounds.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid compound, such as the product from the reaction of cyclohexanecarboxaldehyde with a catalytic amount of toluene-4-sulfonic acid monohydrate[10], in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or higher field strength instrument.
-
The instrument is tuned to the ¹H frequency.
-
Standard acquisition parameters are set, including a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
3. Data Acquisition:
-
The sample is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The resulting free induction decay (FID) is Fourier transformed.
-
The spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
The signals are integrated to determine the relative number of protons.
-
Coupling constants are measured from the splitting patterns of the multiplets.
Structure and Proton Environments
The structure of this compound consists of a central six-membered trioxane ring with a cyclohexyl group attached to each carbon atom of the ring. The trioxane ring adopts a chair conformation.
Caption: Molecular structure of this compound.
This guide serves as a predictive tool for understanding the ¹H NMR spectrum of this compound based on the analysis of related, well-characterized molecules. Experimental verification is recommended for definitive spectral assignment.
References
- 1. 3-Cyclohexene-1-carboxaldehyde(100-50-5) 1H NMR spectrum [chemicalbook.com]
- 2. Cyclohexanecarboxaldehyde(2043-61-0) 1H NMR [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. organic chemistry - 1H NMR of cyclohexanecarbaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Cyclohexanecarboxaldehyde | C7H12O | CID 16275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,3,5-trioxane(110-88-3) 1H NMR [m.chemicalbook.com]
- 9. actachemscand.org [actachemscand.org]
- 10. Redetermination of 2,4,6-tricyclohexyl-1,3,5-trioxane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the FTIR Analysis of 2,4,6-Tricyclohexyl-1,3,5-trioxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,4,6-tricyclohexyl-1,3,5-trioxane against structurally related alternatives. The objective is to offer a clear, data-driven comparison to aid in the identification and characterization of this compound. This document outlines the key spectral features, presents a detailed experimental protocol for solid-state FTIR analysis, and includes a visual representation of the analytical workflow.
Performance Comparison of this compound and Alternatives
The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its functional groups. A comparison with other cyclic ethers and alkanes reveals the distinct spectral signature of this molecule.
The presence of the cyclohexyl groups is prominently indicated by the strong C-H stretching vibrations just below 3000 cm⁻¹. The trioxane ring, a six-membered ring with alternating carbon and oxygen atoms, exhibits characteristic C-O stretching vibrations in the fingerprint region.
Below is a summary of the key FTIR absorption peaks for this compound and its alternatives.
| Compound Name | Key FTIR Absorption Peaks (cm⁻¹) | Reference |
| This compound | 2923, 2851, 1161, 1124, 1068 | [1] |
| 1,3,5-Trioxane | ~2980, ~1240, ~1170, ~950 | |
| 2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde) | ~2980, ~1380, ~1170, ~1050 | |
| Cyclohexane | 2930, 2850, 1460, 1445 | [2] |
Experimental Protocol: Solid-State FTIR Analysis using the KBr Pellet Method
This protocol details the steps for acquiring an FTIR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique. This method is widely used for its reliability and the high quality of the resulting spectra.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with a pellet die
-
Agate mortar and pestle
-
Analytical balance
-
Spectroscopic grade potassium bromide (KBr), dried
-
Sample to be analyzed
-
Spatula
-
Sample holder for the spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample.
-
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
-
Grinding and Mixing:
-
Transfer the weighed KBr to the agate mortar and grind it to a fine powder.
-
Add the weighed sample to the mortar.
-
Thoroughly grind the sample and KBr together until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.
-
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer the ground mixture into the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using a pure KBr pellet or an empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Compare the peak positions (in cm⁻¹) with known correlation charts and reference spectra to identify functional groups and confirm the compound's identity.
-
Visualizing the Workflow: FTIR Analysis of a Solid Sample
The following diagram illustrates the logical workflow for the FTIR analysis of a solid sample using the KBr pellet method, from initial sample preparation to final data interpretation.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of 2,4,6-Tricyclohexyl-1,3,5-trioxane and its Analogs
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of cyclic compounds is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of 2,4,6-tricyclohexyl-1,3,5-trioxane, contrasting it with its smaller alkyl-substituted analogs and a structurally related cyclic alkane.
This technical note delves into the characteristic fragmentation pathways of this compound, a complex cyclic acetal. By comparing its fragmentation behavior with that of 2,4,6-trimethyl-1,3,5-trioxane (paraldehyde), 2,4,6-triethyl-1,3,5-trioxane, and the non-heterocyclic cyclododecane, we highlight the influence of substituent size and the trioxane ring on the resulting mass spectra. This comparative approach, supported by quantitative data and detailed experimental protocols, offers a valuable resource for the identification and characterization of these and similar molecules.
Comparative Analysis of Fragmentation Patterns
The electron ionization mass spectra of this compound and its selected alternatives reveal distinct fragmentation patterns that are indicative of their underlying structures. A summary of the key mass-to-charge ratios (m/z) and their relative intensities is presented in the table below.
| Compound | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| This compound | 336 (2%)[1] | 95[1] | 83, 67, 55 |
| 2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde) | 132 | 43 | 87, 71, 59, 45 |
| 2,4,6-Triethyl-1,3,5-trioxane | 174 | 57 | 117, 87, 73, 59 |
| Cyclododecane | 168 | 55 | 41, 69, 83[2][3] |
This compound exhibits a molecular ion peak at m/z 336, albeit at a low relative abundance (2%)[1]. This is characteristic of many cyclic compounds that readily fragment upon ionization. The base peak at m/z 95 is attributed to the stable cyclohexyl cation ([C₆H₁₁]⁺)[1]. The presence of other significant fragments at m/z 83, 67, and 55 further supports the fragmentation of the cyclohexyl ring.
In contrast, the smaller alkyl-substituted trioxanes, 2,4,6-trimethyl-1,3,5-trioxane and 2,4,6-triethyl-1,3,5-trioxane , show fragmentation patterns dominated by the loss and fragmentation of their respective alkyl substituents. For paraldehyde, the base peak at m/z 43 corresponds to the isopropyl cation ([CH₃CHCH₃]⁺) formed via rearrangement, or the acetyl cation ([CH₃CO]⁺). For the triethyl analog, the base peak at m/z 57 is likely due to the butyl cation ([C₄H₉]⁺) or a fragment containing the ethyl group and part of the trioxane ring.
The mass spectrum of cyclododecane , a cyclic alkane with a similar mass range, provides a useful comparison. Its fragmentation is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups[4]. The base peak at m/z 55 is a stable C₄H₇⁺ carbocation. Unlike the trioxanes, the fragmentation is not directed by the presence of heteroatoms.
Experimental Protocols
The mass spectra described in this guide are typically obtained using Electron Ionization (EI) coupled with Gas Chromatography (GC-MS). The following is a generalized experimental protocol for the analysis of these compounds.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is utilized.
Sample Preparation: Samples are dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 10 µg/mL[5]. It is crucial to ensure the sample is free of particulate matter to prevent contamination of the GC system[5].
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS ((5%-Phenyl)-methylpolysiloxane), is commonly used[1].
-
Oven Temperature Program: An initial temperature of 50 °C is held for 2 minutes, followed by a ramp to 300 °C at a rate of 10 °C/minute, with a final hold at 300 °C for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[6].
-
Source Temperature: 230 °C[1].
-
Quadrupole Temperature: 150 °C[1].
-
Scan Range: m/z 40-600.
-
Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent filament damage from the solvent peak.
This protocol provides a robust starting point for the analysis of this compound and its analogs. Optimization of the temperature program and other parameters may be necessary depending on the specific instrumentation and the complexity of the sample matrix.
Visualizing Fragmentation Pathways
To illustrate the proposed fragmentation pathways, the following diagrams were generated using the DOT language.
References
A Comparative Guide to Catalysts for 2,4,6-Tricyclohexyl-1,3,5-trioxane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4,6-tricyclohexyl-1,3,5-trioxane, a molecule of interest in various chemical and pharmaceutical applications, is primarily achieved through the acid-catalyzed trimerization of cyclohexanecarboxaldehyde. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and environmental impact. This guide provides an objective comparison of different catalysts for this synthesis, supported by available experimental data, to aid researchers in selecting the most suitable catalytic system for their needs.
Catalyst Performance Comparison
The selection of an appropriate catalyst is pivotal for optimizing the synthesis of this compound. The following table summarizes the performance of two notable catalysts based on available literature.
| Catalyst | Substrate | Catalyst Loading | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Cyclohexanecarboxaldehyde | 5.9 mol% | Benzene | 6 hours | Reflux | 76 | [1] |
| Silica Gel | n-Butyraldehyde | Not specified | Solvent-free | Continuous flow | 15°C | ~98 (based on conversion) |
Note: The data for silica gel is based on the synthesis of 2,4,6-tripropyl-1,3,5-trioxane and is provided as a reference for a solid acid catalyst. Specific quantitative data for the synthesis of this compound using silica gel was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis of trioxanes using the discussed catalysts.
Synthesis of this compound using p-Toluenesulfonic Acid (PTSA)[1]
Materials:
-
Cyclohexanecarboxaldehyde (2.0 g, 17.8 mmol)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.200 g, 1.05 mmol)
-
Benzene (20 ml)
-
Acetone
-
Water
-
Ethyl ether
Procedure:
-
A solution of cyclohexanecarboxaldehyde in benzene is prepared.
-
p-Toluenesulfonic acid monohydrate is added to the solution.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling overnight in a refrigerator, the solid precipitate (trimeric complex) is separated and dried.
-
The dried solid is then dissolved in an acetone-water (3:1) solution, and a catalytic amount of PTSA·H₂O is added.
-
The mixture is stirred for 5 minutes, and the resulting solid is filtered and dried.
-
The final product, cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane, is obtained after recrystallization from ethyl ether.
Yield: 76%
General Procedure for the Synthesis of 2,4,6-Trialkyl-1,3,5-trioxanes using Silica Gel
While a specific protocol for this compound is not detailed in the available literature, a general procedure for other trialkyl-1,3,5-trioxanes is described in patent DE2827974C3.
Catalyst Preparation:
-
Silica gel beads are pre-treated, though the specific pre-treatment is not detailed.
Reaction (Continuous Flow):
-
A glass column is packed with the pre-treated silica gel beads.
-
The corresponding aldehyde (e.g., n-butyraldehyde) is passed through the fixed bed catalyst at a controlled temperature (e.g., 15°C) and flow rate.
-
The conversion rate can be adjusted by modifying the residence time (flow rate).
-
The product is collected at the column outlet.
Work-up:
-
The unreacted aldehyde is separated from the product by distillation.
Yield:
-
For 2,4,6-tripropyl-1,3,5-trioxane, a yield of 98% based on the conversion of n-butyraldehyde was reported.
Reaction Pathway and Experimental Workflow
The synthesis of this compound proceeds via an acid-catalyzed cyclotrimerization of cyclohexanecarboxaldehyde. The general mechanism and experimental workflow are depicted in the diagrams below.
Caption: General acid-catalyzed trimerization pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Discussion of Other Potential Catalysts
Beyond PTSA and silica gel, the literature suggests several other classes of catalysts that could be effective for the trimerization of aldehydes, including:
-
Other Brønsted Acids: Mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are commonly used for acid-catalyzed reactions. However, they can be corrosive and require neutralization steps, complicating the work-up procedure.
-
Lewis Acids: Lewis acids like trimethylsilyl chloride have been reported for the synthesis of other 1,3,5-trioxanes.[1] Their efficacy for the synthesis of the bulkier this compound would require experimental validation.
-
Heterogeneous Catalysts: Besides silica gel, other solid acids such as zeolites and ion-exchange resins offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective processes. Zeolites, with their shape-selective properties, could potentially offer high selectivity for the desired trimer. Cation-exchange resins have also been successfully employed for the cyclization of other aldehydes.
-
Other Catalytic Systems: Acetonyltriphenylphosphonium bromide is another catalyst mentioned for the synthesis of a variety of 1,3,5-trioxanes.[1]
Conclusion
The synthesis of this compound is effectively achieved through acid-catalyzed trimerization of cyclohexanecarboxaldehyde. Currently, p-toluenesulfonic acid (PTSA) is a well-documented catalyst, affording a good yield of 76% under reflux conditions.[1] Solid acid catalysts, exemplified by the use of silica gel for the synthesis of other trialkyl-1,3,5-trioxanes, present a promising alternative with potential for high yields and easier catalyst separation. Further research into the application of these and other solid acid catalysts specifically for the trimerization of cyclohexanecarboxaldehyde would be beneficial to develop more efficient and environmentally benign synthetic routes. The choice of catalyst will ultimately depend on the specific requirements of the researcher, balancing factors such as yield, reaction conditions, cost, and ease of handling and recovery.
References
Spectroscopic Scrutiny: Differentiating Isomers of 2,4,6-Tricyclohexyl-1,3,5-trioxane
A comparative guide to the spectroscopic characterization of the cis and trans isomers of 2,4,6-Tricyclohexyl-1,3,5-trioxane, providing researchers, scientists, and drug development professionals with key data and methodologies for their differentiation.
The stereochemistry of this compound, a molecule with a central six-membered trioxane ring, is pivotal to its three-dimensional structure and potential applications. The orientation of the three cyclohexyl substituents gives rise to two primary isomers: the cis isomer, where all cyclohexyl groups are on the same side of the trioxane ring (equatorial), and the trans isomer, where one cyclohexyl group is on the opposite side to the other two (one axial, two equatorial). Due to the significant steric hindrance posed by the bulky cyclohexyl groups, the cis isomer is the thermodynamically more stable and more readily synthesized product.[1] Consequently, comprehensive spectroscopic data for the cis isomer is available, while data for the trans isomer remains largely theoretical due to its elusive nature. This guide presents the available experimental data for the cis isomer and offers a predictive comparison for the spectroscopic characteristics of the trans isomer based on established principles.
Comparative Spectroscopic Data
The differentiation of the cis and trans isomers of this compound can be effectively achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following table summarizes the experimentally obtained data for the cis isomer and the predicted data for the trans isomer.
| Spectroscopic Technique | cis-2,4,6-Tricyclohexyl-1,3,5-trioxane | trans-2,4,6-Tricyclohexyl-1,3,5-trioxane (Predicted) |
| ¹H NMR | δ 4.47 (d, 3H), 1.56–1.83 (m, 18H), 0.99–1.21 (m, 15H)[1] | More complex spectrum expected with distinct signals for axial and equatorial protons on the trioxane and cyclohexyl rings. The methine proton of the axially substituted cyclohexyl group would likely appear at a different chemical shift compared to the two equatorial ones. |
| ¹³C NMR | δ 104.292, 41.865, 27.038, 26.466, 25.655[1] | Due to lower symmetry, more than five signals are expected. The carbons of the axially substituted cyclohexyl group and the adjacent trioxane ring carbon would have distinct chemical shifts from their equatorial counterparts. |
| IR (KBr, cm⁻¹) | 2923, 2851, 1161, 1124, 1068[1] | Similar characteristic C-H and C-O stretching and bending vibrations are expected. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise from the different molecular symmetry. |
| Mass Spec. (EI) | m/z 336 (M⁺, 2%), 95 (100)[1] | The molecular ion peak (M⁺) at m/z 336 would be identical. Fragmentation patterns are expected to be very similar, with the major fragment likely corresponding to the cyclohexyl cation. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of cis-2,4,6-Tricyclohexyl-1,3,5-trioxane.
Synthesis of cis-2,4,6-Tricyclohexyl-1,3,5-trioxane[1]
-
To a solution of cyclohexanecarbaldehyde (2.0 g, 17.8 mmol) in benzene (20 ml), add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.200 g, 1.05 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the mixture overnight in a refrigerator.
-
Separate and dry the resulting solid trimeric complex.
-
To a solution of acetone-water (3:1, 20 ml), add PTSA·H₂O (0.20 g, 1.05 mmol).
-
Add the trimeric complex (0.500 g, 2.23 mmol) to this solution and stir for 5 minutes.
-
Filter and dry the solid product.
-
Recrystallize the product from ethyl ether to obtain colorless crystals of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra were recorded on a 300 MHz spectrometer using CDCl₃ as the solvent and Tetramethylsilane (TMS) as the internal standard.[1]
-
IR Spectroscopy: The spectrum was obtained using the KBr pellet method.[1]
-
Mass Spectrometry: Electron Ionization (EI) mass spectrometry was used to determine the mass-to-charge ratio of the molecular ion and its fragments.[1]
Visualizing the Isomers and Experimental Workflow
To better understand the structural differences and the process of characterization, the following diagrams are provided.
Caption: Structural relationship between cis and trans isomers.
Caption: Experimental workflow for synthesis and analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4,6-Tricyclohexyl-1,3,5-trioxane: A Procedural Guide
Hazard Profile and Safety Precautions
Based on data for 1,3,5-trioxane, it is prudent to handle 2,4,6-Tricyclohexyl-1,3,5-trioxane as a flammable solid that may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use a proper removal technique to avoid skin contact.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Handling and Storage:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Avoid breathing dust.[1]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]
-
Ground/bond container and receiving equipment to prevent electrostatic charge build-up.[1]
Quantitative Data Summary
The following table summarizes key hazard and classification data for the related compound 1,3,5-trioxane, which should be considered as indicative for this compound in the absence of specific data.
| Parameter | Value | Reference |
| GHS Classification | Flammable solids (Category 1), Reproductive toxicity (Category 2), Specific target organ toxicity - single exposure (Category 3) | |
| Hazard Statements | H228 (Flammable solid), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child) | |
| Acute Oral Toxicity (LD50, Rat) | > 2,000 mg/kg | [3] |
| Acute Dermal Toxicity (LD50, Rabbit) | > 3,000 mg/kg | [3] |
| Flash Point | 45 °C / 113 °F | [1] |
| Melting Point | 61 - 62 °C / 141.8 - 143.6 °F | [1] |
| Boiling Point | 114 - 116 °C / 237.2 - 240.8 °F | [1] |
Experimental Protocols for Disposal
The disposal of this compound must be managed as hazardous waste, in accordance with all federal, state, and local environmental regulations.[3] Do not dispose of this chemical in regular trash or down the sewer system.[4]
Step 1: Waste Collection and Segregation
-
Container Selection: Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice.[5] Do not use metal containers for corrosive waste or glass for hydrofluoric acid-containing waste.[5]
-
Container Condition: Ensure the container is in good condition, clean on the outside, and has a secure, tightly closing lid.[5]
-
Segregation: Store waste containers segregated by compatibility, not alphabetically.[4] Ethers and related compounds should be kept separate from other chemical waste streams, especially acids.[6] Do not mix solid and liquid waste.[6]
Step 2: Labeling
-
Hazardous Waste Label: Clearly label the waste container with the words "HAZARDOUS WASTE".[4][5]
-
Contents Identification: List the full chemical name, "this compound," and its concentration or percentage.[4][5] Do not use abbreviations or chemical formulas.[4]
-
Contact Information: Include the name and contact information of the principal investigator and the laboratory location (department and room number).[4]
Step 3: Storage
-
Secure Storage: Store the labeled hazardous waste container in a designated, secure area.
-
Ventilation: Ensure the storage area is well-ventilated.
-
Containment: Keep the container closed at all times except when adding waste.[5][6]
Step 4: Disposal Request and Pickup
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the EHS office.[4]
-
Complete Paperwork: Fill out any required hazardous waste disposal forms, providing accurate information about the waste composition.[4]
-
Schedule Pickup: Arrange for a scheduled pickup of the waste by authorized personnel.
Disposal Workflow
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. terpconnect.umd.edu [terpconnect.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
